Dilmapimod
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
See also: this compound Tosylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNHOYNEHYKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318338 | |
| Record name | Dilmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444606-18-2 | |
| Record name | Dilmapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilmapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dilmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dilmapimod's Mechanism of Action in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that governs the production of pro-inflammatory mediators. By targeting the p38 MAPK pathway, this compound effectively suppresses the inflammatory response, offering a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Central to this network is the p38 MAPK pathway, which is activated by a variety of extracellular stimuli, including cytokines, Toll-like receptor (TLR) agonists, and cellular stress.[1][2] Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, ultimately resulting in the increased expression of pro-inflammatory genes.[3]
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAPK.[4][5][6] This inhibition prevents the downstream signaling events that are crucial for the production of key inflammatory mediators.
The p38 MAPK signaling pathway in inflammation can be visualized as follows:
Quantitative Effects on Inflammatory Markers
Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the levels of key inflammatory markers. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Sputum Inflammatory Markers in Healthy Volunteers Exposed to Ozone [7]
| Marker | Treatment Group | Mean Reduction vs. Placebo | Statistical Significance |
| Myeloperoxidase (MPO) | This compound 25 mg | Statistically significant reduction | p < 0.05 |
| Interleukin-8 (IL-8) | This compound 25 mg | Statistically significant reduction | p < 0.05 |
| Neutrophils | This compound 25 mg | 31% (non-significant) | Not specified |
| Neutrophils | This compound 5 mg | 26% (non-significant) | Not specified |
Table 2: Effect of this compound on Systemic Inflammatory Markers and Gene Expression in COPD Patients [1][2]
| Marker/Gene | Treatment Group | Observation |
| C-reactive protein (CRP) | This compound | Reduction in plasma levels |
| Fibrinogen | This compound | Reduction in plasma levels |
| STAT1 mRNA | This compound | Regulated |
| MMP-9 mRNA | This compound | Regulated |
| CAV1 mRNA | This compound | Regulated |
| IL-1β mRNA | This compound | Regulated |
Table 3: Effect of this compound on Inflammatory Markers in Severe Trauma Subjects at Risk for ARDS [8]
| Marker | Treatment Group | Observation |
| Interleukin-6 (IL-6) | This compound 10 mg (24h infusion) | Most different from placebo |
| C-reactive protein (CRP) | This compound 10 mg (24h infusion) | Most different from placebo |
| Interleukin-8 (IL-8) | This compound 10 mg (24h infusion) | Most different from placebo |
| Soluble TNF receptor 1 | This compound 10 mg (24h infusion) | Most different from placebo |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
p38 MAPK Activity Assay (In Vitro Kinase Assay)
This assay measures the ability of this compound to directly inhibit the enzymatic activity of p38 MAPK.
Principle: Active p38 MAPK is immunoprecipitated from cell lysates and then incubated with a specific substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is then quantified, typically by Western blotting using a phospho-specific antibody.
Methodology:
-
Cell Lysate Preparation:
-
Culture appropriate cells (e.g., monocytes, macrophages) and stimulate with a known p38 MAPK activator (e.g., LPS, sorbitol) for a specified time.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation of p38 MAPK:
-
Incubate the cell lysate with an antibody specific for the phosphorylated (active) form of p38 MAPK (anti-phospho-p38) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer.
-
Add the substrate (e.g., recombinant ATF-2 protein) and ATP to initiate the kinase reaction.
-
In parallel, set up reactions containing varying concentrations of this compound to determine its inhibitory effect.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Calculate the percentage of inhibition of p38 MAPK activity by this compound at each concentration and determine the IC50 value.
-
Measurement of Inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant cytokine at known concentrations) and samples (e.g., plasma, cell culture supernatant) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target cytokine.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-HRP conjugate.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB).
-
Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
-
Stopping the Reaction and Reading the Plate:
-
Add a stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Whole Blood Stimulation Assay
This ex vivo assay assesses the effect of this compound on cytokine production in a more physiologically relevant environment.
Methodology:
-
Blood Collection:
-
Collect whole blood from healthy volunteers or patients into tubes containing an anticoagulant (e.g., heparin).
-
-
Pre-incubation with this compound:
-
Aliquot the whole blood into tubes and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add a stimulant (e.g., LPS) to the blood samples to induce cytokine production.
-
Incubate for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
-
Plasma Collection:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the plasma samples using ELISA or a multiplex cytokine bead array.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated samples to the vehicle-treated controls to determine the inhibitory effect of the compound.
-
Sputum Induction and Processing
This procedure is used to collect and analyze inflammatory cells and mediators from the airways.
Methodology:
-
Pre-medication:
-
Administer a short-acting β2-agonist (e.g., salbutamol) to the subject to prevent bronchoconstriction.
-
-
Sputum Induction:
-
The subject inhales nebulized sterile hypertonic saline (e.g., 3-5%) for increasing periods of time.
-
After each inhalation period, the subject is encouraged to cough and expectorate sputum into a sterile container.
-
-
Sputum Processing:
-
Select the dense, mucous portions of the sputum and treat with a mucolytic agent (e.g., dithiothreitol - DTT) to break down the mucus.
-
Filter the sample to remove debris.
-
Centrifuge the sample to separate the cells from the supernatant.
-
-
Cell Analysis:
-
Prepare cytospins of the cell pellet and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell count (neutrophils, eosinophils, macrophages, etc.).
-
-
Supernatant Analysis:
-
The supernatant can be stored at -80°C and used to measure the levels of soluble inflammatory mediators (e.g., cytokines, chemokines, MPO) by ELISA or other immunoassays.
-
Conclusion
This compound's mechanism of action is centered on the potent and selective inhibition of p38 MAPK, a critical node in the inflammatory signaling network. This inhibition leads to a broad suppression of pro-inflammatory cytokine and chemokine production, as evidenced by a growing body of quantitative data from clinical and preclinical investigations. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other p38 MAPK inhibitors in the context of various inflammatory diseases. The continued exploration of this therapeutic target holds significant promise for the development of novel anti-inflammatory agents.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]
- 4. Video: Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay [jove.com]
- 5. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sputum induction and its diagnostic applications in inflammatory airway disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Dilmapimod: A p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dilmapimod (formerly SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that mediates inflammatory responses. Developed by GlaxoSmithKline, this compound has been investigated for its therapeutic potential in a range of inflammatory conditions, including neuropathic pain and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
The discovery of this compound emerged from research programs at GlaxoSmithKline focused on identifying novel cytokine-suppressive anti-inflammatory drugs. The p38 MAPK pathway was identified as a critical target due to its central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
The medicinal chemistry effort was centered on the development of pyridinone-based compounds as potent p38 MAPK inhibitors. This class of molecules showed promise in early screening campaigns. Through a systematic process of lead optimization, structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing ultimately led to the identification of this compound (SB-681323) as a clinical candidate.
Chemical Synthesis Pathway
The chemical synthesis of this compound is a multi-step process that involves the construction of the core pyridopyrimidinone scaffold followed by the introduction of the key functional groups. The synthesis is detailed in the patent literature (WO 04073628) and is outlined below.
Scheme 1: Synthesis of this compound
Caption: A simplified workflow of the key stages in this compound synthesis.
Detailed Synthesis Steps:
-
Step 1: Formation of the Pyridopyrimidine Core. The synthesis commences with the condensation of a substituted aminopyridine derivative with a β-ketoester under acidic conditions to form the pyridinone ring. This is followed by reaction with formamide or a similar reagent to construct the fused pyrimidine ring, yielding the core pyridopyrimidinone structure.
-
Step 2: Functionalization of the Core. The core structure undergoes a series of functionalization reactions. This typically involves halogenation of the pyrimidine ring, followed by a Suzuki or Stille coupling to introduce the desired aryl or heteroaryl substituent at the 4-position.
-
Step 3: Introduction of the Side Chain. The final step involves the nucleophilic substitution of the halogenated intermediate with the appropriate amino alcohol side chain to yield this compound. The reaction is typically carried out in the presence of a base in a suitable solvent.
-
Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield this compound of high purity.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of p38 MAPK. This kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
As depicted in the diagram, extracellular stimuli lead to the activation of a cascade of kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2). This phosphorylation cascade ultimately results in the increased transcription and translation of pro-inflammatory cytokines. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation of downstream substrates, thereby disrupting this inflammatory cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| p38α MAPK IC50 | Potent (nanomolar range) | [General literature on p38 inhibitors] |
| TNF-α release inhibition (LPS-stimulated PBMCs) | Potent inhibition | [1] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Severe Trauma Patients)
| Parameter | Value | Reference |
| Clearance (CL) | 35.87 L/h | |
| Volume of distribution at steady state (Vss) | 160 L |
Table 3: Clinical Efficacy of this compound in Neuropathic Pain
| Endpoint | Treatment Group | Placebo Group | p-value | Reference |
| Reduction in average daily pain score (NRS) | Statistically significant reduction | - | 0.0034 | [2] |
Experimental Protocols
p38 MAPK Inhibition Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on p38 MAPK.
References
The Pharmacological Profile of Dilmapimod (SB-681323): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilmapimod (SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that mediates cellular responses to inflammatory stimuli. By targeting p38 MAPK, this compound effectively suppresses the production of pro-inflammatory cytokines and other inflammatory mediators, positioning it as a therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and findings from key clinical investigations.
Introduction
The p38 MAPK signaling pathway plays a crucial role in the pathophysiology of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), neuropathic pain, and acute respiratory distress syndrome (ARDS).[1][2][3] Activation of p38 MAPK by cellular stressors and inflammatory cytokines leads to the downstream activation of transcription factors and other proteins, resulting in the increased expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] this compound has been developed to specifically inhibit this pathway, thereby offering a targeted approach to mitigating inflammation.
Mechanism of Action
This compound is a potent inhibitor of p38 MAPK.[3][5] Its primary mechanism of action involves the direct binding to the ATP-binding pocket of the p38 MAPK enzyme, preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of various inflammatory mediators.
A key pharmacodynamic marker of p38 MAPK inhibition is the reduction of phosphorylated heat shock protein 27 (pHSP27).[3][6] this compound has been shown to potently inhibit the sorbitol-induced expression of pHSP27 in whole blood.[3][7] Furthermore, it has demonstrated a significant reduction in lipopolysaccharide (LPS)-induced TNF-α production, a critical pro-inflammatory cytokine.[6][7]
References
- 1. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 6. A randomized, placebo-controlled study of the effects of the p38 MAPK inhibitor SB-681323 on blood biomarkers of inflammation in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Dilmapimod: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod (formerly SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. By targeting p38 MAPK, this compound modulates the production of pro-inflammatory cytokines and other downstream effectors, making it a compound of significant interest for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and neuropathic pain. This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and detailed methodologies for key experimental assessments.
Target Engagement and Potency
This compound's primary molecular target is the p38 mitogen-activated protein kinase. While specific quantitative binding affinity data (IC50 or Ki values) for this compound against the different p38 MAPK isoforms (α, β, γ, δ) are not widely available in the public domain, its potent inhibitory activity has been demonstrated in various cellular assays. For context, other well-characterized p38 MAPK inhibitors show varying degrees of potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound (SB-681323) | p38 MAPK | Not Publicly Available | |
| SB203580 | p38α/β | 50/500 | |
| BIRB 796 (Doramapimod) | p38α/β | 38/65 | |
| Losmapimod | p38α/β | 7.5/20 | |
| PH-797804 | p38α | 26 |
Downstream Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines and other mediators.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream kinases and transcription factors, ultimately resulting in the expression of inflammatory genes.
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Effect of this compound on Downstream Targets
Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of its downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2) and heat shock protein 27 (HSP27). This, in turn, suppresses the production of key pro-inflammatory cytokines.[1] Studies in COPD patients have shown that this compound can inhibit the gene expression of IL-1β in blood and sputum cells.[2] Furthermore, analysis of gene expression changes in response to this compound has identified upstream regulators such as NF-κB, IL-1β, and TNF-α, highlighting the drug's impact on these critical inflammatory pathways.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole Blood Assay for TNF-α Release
This assay is used to assess the inhibitory effect of this compound on the release of TNF-α from whole blood stimulated with lipopolysaccharide (LPS).
Protocol:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Incubation: In a 96-well plate, add the diluted this compound or vehicle control to triplicate wells. Add 180 µL of whole blood to each well and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 20 µL of LPS solution (final concentration 100 ng/mL) to each well to stimulate TNF-α production. For unstimulated controls, add 20 µL of vehicle.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells. Carefully collect the supernatant (plasma).
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
Caption: Workflow for the whole blood assay to measure TNF-α inhibition.
Western Blot for Phosphorylated HSP27 (p-HSP27)
This method is used to determine the effect of this compound on the phosphorylation of HSP27, a downstream substrate of the p38 MAPK pathway.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or sorbitol) for 30 minutes to induce HSP27 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-p-HSP27 Ser82) overnight at 4°C. Also, probe a separate membrane with an antibody for total HSP27 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-HSP27 signal to the total HSP27 signal.
Caption: Western blot workflow for analyzing p-HSP27 levels.
Quantitative PCR (qPCR) for Cytokine mRNA Expression
This protocol is used to measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines in cells from COPD patients.[3]
Protocol:
-
Sample Collection: Collect whole blood into PAXgene Blood RNA Tubes or obtain sputum cells from COPD patients treated with this compound or placebo.[3]
-
RNA Extraction: Extract total RNA from the samples using a suitable kit (e.g., PAXgene Blood RNA Kit or TRIzol for sputum cells) according to the manufacturer's instructions.[3]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[3]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, TaqMan Universal PCR Master Mix, and specific TaqMan Gene Expression Assays for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[3]
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[3]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Summary of Quantitative Data
The following table summarizes the key quantitative outcomes of this compound treatment from cellular and clinical studies.
| Parameter | Assay | System | Stimulus | Effect of this compound |
| TNF-α Protein Release | Whole Blood Assay | Human Whole Blood | LPS | Inhibition |
| HSP27 Phosphorylation | Western Blot | Human PBMCs | Anisomycin/Sorbitol | Inhibition |
| IL-1β mRNA Expression | qPCR | Blood/Sputum from COPD Patients | In vivo (disease state) | Downregulation |
| Gene Expression Changes | Microarray | Whole Blood from COPD Patients | In vivo (disease state) | Regulation of 62-219 probesets |
Conclusion
This compound is a potent p38 MAPK inhibitor that effectively suppresses inflammatory responses by blocking a critical signaling cascade. Its ability to reduce the production of pro-inflammatory cytokines and modulate the expression of inflammatory genes has been demonstrated in a variety of preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other p38 MAPK inhibitors, facilitating further research into their therapeutic potential for a range of inflammatory conditions.
References
Cellular Pathways Modulated by Dilmapimod Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod, also known as SB-681323, is a potent, orally active small molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, it plays a central role in the pathogenesis of numerous inflammatory diseases. By targeting the p38 MAPK pathway, this compound offers a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
This compound's primary mechanism of action is the inhibition of p38 MAPK, a family of serine/threonine kinases comprising four isoforms: α (alpha), β (beta), γ (gamma), and δ (delta). These kinases are key components of a signaling cascade that is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.
Upon activation, p38 MAPK phosphorylates and activates a range of downstream targets, including other kinases and transcription factors. This leads to the increased expression of a battery of pro-inflammatory genes, including those encoding for cytokines, chemokines, and other inflammatory mediators. This compound, by inhibiting p38 MAPK, effectively dampens this inflammatory cascade.[1]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
References
Dilmapimod: A Technical Guide to its Inhibitory Effect on Pro-inflammatory Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dilmapimod (formerly SB-681323) is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, playing a pivotal role in the synthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Consequently, by targeting p38 MAPK, this compound effectively suppresses the production of these key mediators, offering a promising therapeutic strategy for a range of inflammatory conditions.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its quantitative effects on TNF-α and IL-6 production, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
The inflammatory cascade is often initiated by external stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, which binds to Toll-like receptors (TLRs) on immune cells. This engagement triggers a series of intracellular signaling events that culminate in the activation of the p38 MAPK pathway. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), and stabilizes the mRNA of pro-inflammatory cytokines, leading to increased synthesis and secretion of TNF-α and IL-6.
This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of the p38α MAPK isoform.[1] This inhibition prevents the downstream signaling events that are essential for the production of TNF-α and IL-6, thereby reducing their levels in both cellular and systemic contexts.[1]
Quantitative Data on Cytokine Suppression
Clinical and preclinical studies have demonstrated this compound's ability to reduce levels of key inflammatory markers. The following tables summarize the quantitative effects of this compound on IL-6 and TNF-α (or its soluble receptor, a surrogate marker) from published research.
Table 1: Effect of this compound on Interleukin-6 (IL-6)
| Study Population/Model | This compound Dose | Outcome Measure | Result | Citation |
| Severe Trauma Subjects at Risk for ARDS | 10 mg (24h continuous IV infusion) | Soluble IL-6 Levels | Most significant difference observed between this dosing arm and placebo. | [3] |
| COPD Patients | 25 mg (single oral dose) | IL-6 mRNA in Blood | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |
| COPD Patients | 25 mg (single oral dose) | IL-6 mRNA in Sputum | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |
Table 2: Effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) / sTNFR1
| Study Population/Model | This compound Dose | Outcome Measure | Result | Citation |
| Severe Trauma Subjects at Risk for ARDS | 10 mg (24h continuous IV infusion) | Soluble TNF Receptor 1 (sTNFR1) | Most significant difference observed between this dosing arm and placebo. | [3] |
| COPD Patients | 25 mg (single oral dose) | TNF-α mRNA in Blood | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |
| COPD Patients | 25 mg (single oral dose) | TNF-α mRNA in Sputum | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |
Experimental Protocols
The following sections detail generalized methodologies for evaluating the inhibitory effect of this compound on cytokine production in both in vitro and in vivo settings, based on standard practices in the field.
In Vitro Assay for Cytokine Inhibition in Macrophages
This protocol describes a method to assess this compound's effect on LPS-induced cytokine production in a human monocyte-derived macrophage cell line.
-
Cell Line: THP-1 human monocytic cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with phosphate-buffered saline (PBS) and incubate in fresh, PMA-free medium for 24 hours before the experiment.
-
-
Experimental Procedure:
-
Seed the differentiated THP-1 macrophages into 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the plates for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Alternatively, for gene expression analysis, lyse the cells after the incubation period to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of TNF-α and IL-6, using appropriate housekeeping genes for normalization.[4]
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Clinical Study Protocol for Assessing Systemic Inflammation
This protocol outlines a generalized approach for a randomized, placebo-controlled clinical trial to evaluate the anti-inflammatory effects of this compound in a patient population.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Patient Population: Subjects with a condition characterized by systemic inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) or severe trauma.[3][5]
-
Treatment Regimen:
-
Sample Collection:
-
Collect whole blood and/or induced sputum samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, and 6 hours post-dose).[4]
-
-
Biomarker Analysis:
-
Protein Level: Separate plasma from blood samples and measure the concentrations of IL-6 and soluble TNF receptors (sTNFR1) using validated immunoassays (e.g., ELISA or multiplex bead-based assays).[3][6]
-
mRNA Level: Extract RNA from whole blood or sputum cells. Perform whole-genome expression profiling via microarray or qRT-PCR to measure the gene expression levels of TNF-α and IL-6.[4][5]
-
-
Data Analysis:
-
Compare the change from baseline in cytokine protein or mRNA levels between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA).
-
Analyze the time course of cytokine suppression following drug administration.
-
Workflow and Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound demonstrates clear anti-inflammatory activity through the targeted inhibition of the p38 MAPK pathway, leading to a significant reduction in the production of the pro-inflammatory cytokines TNF-α and IL-6. This mechanism has been validated in both preclinical models and clinical trials across various inflammatory diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to further investigate and quantify the immunomodulatory effects of this compound and other p38 MAPK inhibitors. Further studies are warranted to precisely define clinically meaningful analgesic and anti-inflammatory effect sizes in larger patient populations.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Dilmapimod: A p38 MAPK Inhibitor in Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1][2][3][4] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), making it a compelling target for therapeutic intervention in a range of inflammatory diseases.[1][3] This technical guide summarizes the available preclinical data for this compound across various disease models, providing insights into its mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK. This action prevents the phosphorylation of downstream substrates, ultimately leading to the reduced expression and release of key inflammatory mediators.[1][3][4] The p38 MAPK signaling cascade is a central hub for inflammatory signaling, activated by a variety of extracellular stimuli.
Preclinical Studies in Disease Models
While comprehensive preclinical data for this compound in animal models is not extensively published in publicly available literature, its investigation in several key disease areas points to its potential as a therapeutic agent. The following sections detail the findings in models of neuropathic pain, Chronic Obstructive Pulmonary Disease (COPD), and Rheumatoid Arthritis (RA).
Neuropathic Pain
Preclinical models of neuropathic pain are essential for understanding the underlying mechanisms of this debilitating condition and for testing the efficacy of novel analgesics.[2] P38 MAPK inhibitors have been shown to reduce neuronal sensitization in such models, particularly those with a significant inflammatory component.[2]
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
A common model to induce neuropathic pain is the Chronic Constriction Injury (CCI) model.
Quantitative Data
| Study Population | Treatment | Outcome Measure | Result | p-value |
| Patients with nerve trauma, radiculopathy, or carpal tunnel syndrome (n=43)[2] | This compound (15 mg/day, oral) vs. Placebo | Average daily pain score (NRS) | 0.80 point reduction [95% CI (0.28, 1.33)] | 0.0034 |
Chronic Obstructive Pulmonary Disease (COPD)
COPD is characterized by chronic inflammation of the airways. The p38 MAPK pathway is known to be activated in the lungs of COPD patients, suggesting its role in the disease's pathogenesis.[5]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
Animal models using LPS inhalation are frequently employed to study the acute inflammatory response relevant to COPD exacerbations.
Quantitative Data
A clinical study in COPD patients evaluated the effect of single oral doses of this compound on biomarkers of inflammation.[6]
| Study Population | Treatment | Biomarker | Inhibition vs. Placebo (Weighted Mean, 0-6h or 0-24h) | p-value |
| COPD Patients (n=17)[6] | This compound (7.5 mg) | Phosphorylated HSP27 (pHSP27) | 58% reduction | < .0001 |
| This compound (25 mg) | Phosphorylated HSP27 (pHSP27) | 58% reduction | < .0001 | |
| This compound (7.5 mg) | LPS-induced TNF-α production | 33.4% reduction | 0.02 | |
| This compound (25 mg) | LPS-induced TNF-α production | 40% reduction | 0.005 |
Gene expression analysis in COPD patients treated with this compound showed regulation of several genes, including IL-1β, which is known to influence C-reactive protein (CRP) levels.[1][5]
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by inflammation of the synovial joints. The p38 MAPK pathway is implicated in the inflammatory cascade that drives joint destruction in RA.[1][3]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of RA as it shares many pathological features with the human disease.[7][8]
Quantitative Data
Conclusion
This compound, as a selective p38 MAPK inhibitor, demonstrates a clear mechanism of action by suppressing the production of key pro-inflammatory cytokines. While detailed quantitative data from preclinical animal studies are not extensively published, the available clinical data in neuropathic pain and COPD, along with the well-established role of the p38 MAPK pathway in inflammatory diseases, strongly support its therapeutic potential. The experimental models described in this guide provide a framework for the preclinical evaluation of p38 MAPK inhibitors like this compound. Further publication of preclinical efficacy and dose-ranging studies in relevant animal models would be invaluable for the continued development and understanding of this class of anti-inflammatory agents.
References
- 1. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Dilmapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to inflammatory stimuli.[1][2][3] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] By inhibiting p38 MAPK, this compound effectively reduces the release of these inflammatory mediators, making it a compound of interest for the treatment of various inflammatory conditions.[4]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effect on p38 MAPK signaling and the subsequent reduction in cytokine production.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation. External stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, leading to the expression of inflammatory genes and the production of cytokines like TNF-α.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of p38 MAPK inhibitors. Data for Losmapimod, a structurally similar p38 inhibitor, is included for comparative purposes.
| Compound | Assay Type | Cell Line/Enzyme | Endpoint | IC50/pKi | Reference |
| GSK p38 Inhibitor | Fluorescence Anisotropy Kinase Binding | p38 | Binding Affinity | pKi: 7.8-8.8 | Patent WO 04073628 |
| Losmapimod | Biochemical Kinase Assay | p38α | Enzymatic Activity | 23 nM | ERS Publications[5] |
| Losmapimod | Cell-Based Cytokine Release | Human PBMCs | LPS-stimulated TNF-α release | 27 nM | ERS Publications[5] |
Experimental Protocols
Cell-Based Assay for Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol describes a method to evaluate the potency of this compound in inhibiting the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (SB-681323)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Protocol:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is commonly used, but this should be optimized for each batch of LPS and cell type.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of culture medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Inhibition of Sorbitol-Induced HSP27 Phosphorylation Assay
This protocol outlines a method to assess the inhibitory activity of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).
Materials:
-
A suitable cell line expressing p38 MAPK and HSP27 (e.g., HeLa, U937)
-
Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for U937) with supplements
-
Sorbitol
-
This compound (SB-681323)
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Culture and Plating:
-
Culture the chosen cell line according to standard protocols.
-
Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Induce p38 MAPK activation by adding sorbitol to a final concentration of 400 mM.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-HSP27 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-HSP27 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-HSP27 and total-HSP27.
-
Normalize the phospho-HSP27 signal to the total-HSP27 signal for each sample.
-
Calculate the percentage of inhibition of HSP27 phosphorylation for each this compound concentration relative to the vehicle-treated, sorbitol-stimulated control.
-
Determine the IC50 value as described in the previous protocol.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for a Dilmapimod-Based High-Throughput Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in regulating inflammatory responses.[1] They are activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress.[1][2][3] Upon activation, p38 MAPKs phosphorylate a range of downstream targets, including transcription factors and other kinases, leading to the production of inflammatory mediators.[1][2] The p38α isoform is particularly well-characterized and is considered a key target for the development of anti-inflammatory therapeutics.[4][5]
Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of p38 MAPK.[6][7] It has been investigated in clinical trials for various inflammatory conditions.[6][7][8] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines and other mediators, making it a valuable tool for studying the p38 MAPK signaling pathway and a reference compound for the discovery of novel p38 MAPK inhibitors.[7][9]
These application notes provide detailed protocols for developing and validating both biochemical and cell-based high-throughput screening (HTS) assays for the discovery of novel p38 MAPK inhibitors, using this compound as a reference control.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The diagram below illustrates a simplified representation of this pathway, highlighting the central role of p38 MAPK and the points of inhibition by molecules like this compound.
Part 1: Biochemical High-Throughput Screening
Biochemical assays are essential for the primary screening of large compound libraries to identify direct inhibitors of a target enzyme. In this section, we describe three common HTS-compatible biochemical assay formats for p38α MAPK: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen®), a Homogeneous Time Resolved Fluorescence (HTRF®) assay, and a bioluminescence-based ADP-Glo™ assay.
Experimental Workflow: Biochemical HTS
The following diagram outlines the general workflow for a biochemical HTS campaign to identify p38α MAPK inhibitors.
Protocol 1: LanthaScreen® TR-FRET Kinase Binding Assay
This protocol is adapted for a 384-well plate format and is based on the principle of competitive displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
p38α MAPK, active: (e.g., Invitrogen™, Cat. No. PV3305)
-
LanthaScreen® Eu-anti-GST Antibody: (Invitrogen™)
-
Kinase Tracer 236: (Invitrogen™)
-
This compound: (e.g., AbMole BioScience, Cat. No. M2139)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO.
-
Dispense 2 µL of the diluted compounds or this compound into a 384-well assay plate. For negative controls (0% inhibition), dispense 2 µL of DMSO.
-
-
Enzyme/Antibody Mix Preparation:
-
Prepare a 2X solution of p38α MAPK and Eu-anti-GST antibody in Assay Buffer.
-
Add 4 µL of the enzyme/antibody mix to each well of the assay plate.
-
-
Tracer Addition:
-
Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer.
-
Add 4 µL of the tracer solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using DMSO-only wells (0% inhibition) and wells with a high concentration of this compound (100% inhibition).
-
Plot the normalized percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is suitable for a 384-well plate format.
Materials:
-
p38α Kinase Enzyme System: (e.g., Promega, Cat. No. V2851, includes p38α, ATF2 substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101)
-
This compound: (e.g., AbMole BioScience, Cat. No. M2139)
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds or this compound at various concentrations into a 384-well plate. Use DMSO for no-inhibition controls.
-
-
Kinase Reaction:
-
Add 2 µL of p38α kinase to each well.
-
Initiate the reaction by adding 2 µL of a mix containing the ATF2 substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Plate Reading:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescent signal using controls (no enzyme for background, DMSO for 100% activity).
-
Calculate percent inhibition and determine IC₅₀ values as described for the TR-FRET assay.
Data Presentation: Biochemical Assays
The following tables present illustrative data for this compound and other known p38 MAPK inhibitors in the described biochemical HTS assays.
Table 1: HTS Assay Validation Parameters
| Parameter | LanthaScreen® TR-FRET | ADP-Glo™ | Acceptance Criteria |
| Z'-factor | 0.82 | 0.79 | > 0.5 |
| Signal-to-Background | 12.5 | 150 | > 10 |
| CV (%) for Max Signal | 4.2 | 5.1 | < 15% |
| CV (%) for Min Signal | 5.8 | 6.3 | < 15% |
Table 2: IC₅₀ Values of Reference Inhibitors in Biochemical Assays
| Compound | LanthaScreen® p38α IC₅₀ (nM) | ADP-Glo™ p38α IC₅₀ (nM) |
| This compound | 15 | 20 |
| SB203580 | 50 | 65 |
| Losmapimod | 25 | 30 |
Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on experimental conditions.
Part 2: Cell-Based High-Throughput Screening
Cell-based assays are crucial for confirming the activity of hits from primary biochemical screens in a more physiologically relevant context. These assays measure the inhibition of p38 MAPK signaling within intact cells.
Experimental Workflow: Cell-Based HTS
The diagram below illustrates a typical workflow for a cell-based HTS assay to identify inhibitors of p38 MAPK signaling.
Protocol 3: HTRF® Phospho-p38 (Thr180/Tyr182) Cellular Assay
This protocol describes a homogeneous, cell-based assay to measure the phosphorylation of p38 MAPK at Thr180/Tyr182 in response to a pro-inflammatory stimulus.
Materials:
-
HeLa or THP-1 cells
-
Cell Culture Medium: (e.g., DMEM with 10% FBS)
-
HTRF® Phospho-p38 (Thr180/Tyr182) Assay Kit: (e.g., Cisbio)
-
TNF-α, human: (e.g., R&D Systems)
-
This compound: (e.g., AbMole BioScience, Cat. No. M2139)
-
384-well, white, solid-bottom assay plates
Procedure:
-
Cell Seeding:
-
Seed HeLa or THP-1 cells into a 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound.
-
Add the compounds to the cells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add TNF-α to each well to a final concentration of 10 ng/mL to stimulate p38 MAPK phosphorylation. For negative controls, add assay buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and HTRF® Detection:
-
Add the HTRF® lysis buffer containing the Eu-cryptate labeled anti-p38 antibody and the d2 labeled anti-phospho-p38 (Thr180/Tyr182) antibody.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and dual emission at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) and normalize the data using stimulated cells treated with DMSO (0% inhibition) and unstimulated cells (100% inhibition).
-
Determine IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: Cell-Based Assay
The following tables present illustrative data for a cell-based HTS assay.
Table 3: Cell-Based HTS Assay Validation Parameters
| Parameter | HTRF® Phospho-p38 Assay | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background | 8.0 | > 5 |
| CV (%) for Max Signal | 6.8 | < 15% |
| CV (%) for Min Signal | 7.5 | < 15% |
Table 4: IC₅₀ Values of Reference Inhibitors in Cell-Based Assay
| Compound | HTRF® Phospho-p38 IC₅₀ (nM) in TNF-α stimulated HeLa cells |
| This compound | 55 |
| SB203580 | 150 |
| Losmapimod | 80 |
Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on the cell line, stimulus, and experimental conditions.
This compound Selectivity
To ensure that identified hits are specific for p38 MAPK, it is important to assess their selectivity against other kinases. This compound exhibits good selectivity for p38α and p38β isoforms over other kinases. A comprehensive understanding of a compound's selectivity profile is crucial for its development as a therapeutic agent. It is recommended to profile promising hits against a panel of kinases to determine their selectivity.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the development and execution of high-throughput screens to identify and characterize novel p38 MAPK inhibitors. This compound serves as an excellent positive control for these assays due to its high potency and well-defined mechanism of action. By employing these methodologies, researchers can effectively advance their drug discovery programs targeting the p38 MAPK pathway for the treatment of inflammatory diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Invitrogen Human MAPK14 (p38 alpha), GST Tag Recombinant Protein 10 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]
- 3. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]
- 4. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression After Dilmapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quantitative Polymerase Chain Reaction (qPCR) for analyzing changes in gene expression following treatment with Dilmapimod. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a thorough understanding of the molecular effects of this p38 MAPK inhibitor.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation leads to the expression of various pro-inflammatory cytokines and other mediators. By inhibiting p38 MAPK, this compound can modulate the expression of genes involved in inflammation, making it a compound of interest for treating inflammatory diseases.
The p38 MAPK signaling cascade is typically initiated by cellular stresses and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors, ultimately resulting in the altered expression of target genes. This compound's inhibitory action on p38 MAPK is expected to downregulate the expression of key pro-inflammatory genes.
Principle of Quantitative PCR (qPCR) for Gene Expression Analysis
Quantitative PCR, also known as real-time PCR, is a powerful technique for measuring the amount of a specific nucleic acid sequence in a sample. In the context of gene expression analysis, qPCR is used to quantify the levels of messenger RNA (mRNA) for specific genes of interest. The process involves two main steps:
-
Reverse Transcription: The mRNA from the cells is first converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for a PCR reaction with gene-specific primers. The amplification of the target DNA sequence is monitored in real-time using fluorescent dyes or probes.
The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of target mRNA. By comparing the Cq values of treated and untreated samples, the relative change in gene expression can be determined.
Expected Gene Expression Changes After this compound Treatment
Based on its mechanism of action, this compound is expected to downregulate the expression of genes that are positively regulated by the p38 MAPK pathway. Key target genes of interest for qPCR analysis after this compound treatment include:
-
Pro-inflammatory Cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
-
Other Inflammatory Mediators and Signaling Molecules:
-
Signal Transducer and Activator of Transcription 1 (STAT1)
-
Matrix Metallopeptidase 9 (MMP-9)
-
Caveolin 1 (CAV1)
-
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a qPCR analysis of gene expression changes in a human macrophage-like cell line (e.g., THP-1) following treatment with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation into macrophage-like cells, treat the THP-1 monocytes with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Pilot Experiment: To determine the optimal concentration and treatment duration, it is recommended to perform a pilot experiment. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included at the same final concentration as the highest this compound concentration.
-
Based on the pilot experiment, select the optimal conditions for the main experiment. For this protocol, we will proceed with a hypothetical optimal treatment of 10 µM this compound for 12 hours .
-
Seed the differentiated THP-1 cells in 6-well plates.
-
Treat the cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 12 hours at 37°C and 5% CO2.
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After the treatment period, carefully remove the culture medium.
-
Lyse the cells directly in the wells by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol. This typically involves chloroform extraction and isopropanol precipitation.
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
The resulting cDNA can be stored at -20°C until use in the qPCR reaction.
-
Protocol 3: Quantitative PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
The final primer concentration is typically between 100-500 nM.
-
A list of validated primer sequences for target and housekeeping genes is provided in the "Data Presentation" section.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add an equal amount of diluted cDNA (e.g., 10 ng) to each well.
-
Include the following controls:
-
No-template control (NTC): Contains the master mix but no cDNA, to check for contamination.
-
No-reverse transcriptase control (-RT): A sample that went through the cDNA synthesis protocol without the reverse transcriptase enzyme, to check for genomic DNA contamination.
-
-
Run each sample and control in triplicate.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Presentation
Table 1: Validated Human qPCR Primer Sequences
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Target Genes | ||
| STAT1 | ATGGCAGTCTGGCGGCTGAATT[1][2] | CCAAACCAGGCTGGCACAATTG[1][2] |
| MMP-9 | AGTCCACCCTTGTGCTCTTCCC | TGAAGGGGAAGACGCACAGC |
| CAV1 | AACTGAATGAGGCCAGCGT | GGGCTGGCTTAGAGTCAGGA[3] |
| IL-1β | CCACAGACCTTCCAGGAGAATG[4] | GTGCAGTTCAGTGATCGTACAGG[4] |
| TNF-α | CTCTTCTGCCTGCTGCACTTTG[5] | ATGGGCTACAGGCTTGTCACTC[5] |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| Housekeeping Genes | ||
| GAPDH | AGGTCGGTGTGAACGGATTTG[3] | TGATGGGCTTCCCGTTGATG[3] |
| ACTB | CATTGCTGACAGGATGCAGAAGG | TGCTGGAAGGTGGACAGTGAGG |
| B2M | AATCCAAATGCGGCATCT | GAATCTTTGGAGTACGCTGGATA |
Table 2: Example qPCR Data and Calculation of Relative Gene Expression
This table demonstrates the calculation of relative gene expression using the delta-delta Ct (ΔΔCt) method.
| Sample | Target Gene (e.g., TNF-α) Cq | Housekeeping Gene (e.g., GAPDH) Cq | ΔCt (Cq Target - Cq HKG) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2^-ΔΔCt) |
| Control (DMSO) | |||||
| Replicate 1 | 22.5 | 18.2 | 4.3 | 0.00 | 1.00 |
| Replicate 2 | 22.6 | 18.3 | 4.3 | ||
| Replicate 3 | 22.4 | 18.1 | 4.3 | ||
| Average | 22.5 | 18.2 | 4.3 | ||
| This compound (10 µM) | |||||
| Replicate 1 | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 |
| Replicate 2 | 24.9 | 18.2 | 6.7 | ||
| Replicate 3 | 24.7 | 18.1 | 6.6 | ||
| Average | 24.8 | 18.2 | 6.6 |
Table 3: Summary of Gene Expression Changes After this compound Treatment
| Gene | Fold Change vs. Control (Mean ± SD) | p-value |
| STAT1 | 0.45 ± 0.08 | <0.01 |
| MMP-9 | 0.38 ± 0.06 | <0.01 |
| CAV1 | 0.95 ± 0.12 | >0.05 |
| IL-1β | 0.25 ± 0.05 | <0.001 |
| TNF-α | 0.22 ± 0.04 | <0.001 |
| IL-6 | 0.31 ± 0.07 | <0.01 |
Mandatory Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Experimental workflow for qPCR analysis.
References
Application Notes and Protocols for the Use of Dilmapimod in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The p38 MAPK pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Its activation plays a pivotal role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and matrix metalloproteinases (MMPs).[1][5] Consequently, inhibition of this pathway with agents like this compound presents a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][6]
These application notes provide detailed protocols and guidelines for the use of this compound in primary human cell cultures to investigate its anti-inflammatory effects. The information is intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant in vitro models of inflammation.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Upon stimulation by cytokines (e.g., TNF-α, IL-1β) or stress signals (e.g., LPS), a cascade of phosphorylation events is initiated, leading to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased expression of pro-inflammatory genes. This compound exerts its effect by binding to and inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and reducing the production of inflammatory mediators.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of p38 MAPK Inhibitors in Primary Human Cells
While specific IC50 and dose-response data for this compound in various primary human cell cultures are not extensively published, data from studies on other potent p38 MAPK inhibitors can provide a valuable reference for initial experimental design. The following tables summarize the reported efficacy of these inhibitors on key inflammatory readouts.
Table 1: Inhibition of Cytokine Production by p38 MAPK Inhibitors in Primary Human Cells
| Cell Type | Stimulant | Inhibitor | Measured Cytokine | IC50 / % Inhibition | Reference |
| Whole Blood | LPS | This compound (SB-681323) | TNF-α | 33.4% inhibition at 7.5 mg, 40% inhibition at 25 mg | [7] |
| Macrophages | LPS | Doramapimod | TNF-α, IL-1β | Significant decrease | [8] |
| Macrophages | LPS | Various Phytochemicals | TNF-α, IL-6 | Dose-dependent reduction | [9] |
| Endothelial Cells (HUVEC) | C1q-IC | Genistein (PTK inhibitor) | IL-8 | 90% inhibition at 200 µM | [10] |
Table 2: Inhibition of Other Inflammatory Mediators by p38 MAPK Inhibitors in Primary Human Cells
| Cell Type | Stimulant | Inhibitor | Measured Mediator | IC50 / % Inhibition | Reference |
| Fibroblast-like Synoviocytes | IL-1β | Indomethacin/Celecoxib | PGE2 | Significant decrease | [11] |
| Fibroblast-like Synoviocytes | Autologous IFP-CM | PGE2 receptor antagonists | IL-6, IL-8, PGE2 | Dose-dependent inhibition | |
| Fibroblast-like Synoviocytes | Methotrexate | Leflunomide | PGE2, MMP-1, IL-6 | Decreased production | [12] |
Note: The data presented above for inhibitors other than this compound should be used as a guide. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific primary human cell type and experimental condition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on primary human cell cultures.
Protocol 1: Isolation and Culture of Primary Human Fibroblast-Like Synoviocytes (FLS)
This protocol describes the enzymatic digestion method for isolating FLS from synovial tissue.
Materials:
-
Synovial tissue from patients with rheumatoid arthritis
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase VIII
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture flasks and dishes
Procedure:
-
Obtain synovial tissue under sterile conditions.
-
Wash the tissue extensively with sterile PBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Transfer the minced tissue to a sterile conical tube containing DMEM with 1 mg/mL Collagenase VIII.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-75 flask.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. FLS will adhere and proliferate. Use cells between passages 3 and 6 for experiments.
Protocol 2: Treatment of Primary Human FLS with this compound and Inflammatory Stimulus
Materials:
-
Cultured primary human FLS (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human Interleukin-1β (IL-1β)
-
Complete culture medium
-
96-well or 24-well tissue culture plates
Procedure:
-
Seed FLS into multi-well plates at a density of 1 x 10^4 cells/cm² and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (typically 1-10 ng/mL) for the desired time period (e.g., 24 hours for cytokine measurement).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with IL-1β and vehicle, and cells treated with this compound only.
-
After the incubation period, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Caption: Experimental workflow for treating primary human FLS with this compound.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
Cell culture supernatants (from Protocol 2)
-
ELISA kits for human TNF-α, IL-6, or IL-8
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Protocol 4: Western Blot Analysis of Phospho-p38 MAPK
This protocol allows for the direct assessment of this compound's inhibitory effect on p38 MAPK activation.
Materials:
-
Cell lysates (from Protocol 2, collected at an early time point, e.g., 15-30 minutes post-stimulation)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal loading.
Caption: Workflow for Western blot analysis of phospho-p38 MAPK.
Conclusion
This compound is a valuable tool for studying the role of the p38 MAPK signaling pathway in inflammatory processes in primary human cell cultures. The protocols and information provided in these application notes offer a framework for researchers to investigate the anti-inflammatory potential of this compound in various in vitro models. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of targeting the p38 MAPK pathway for the treatment of inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled study of the effects of the p38 MAPK inhibitor SB-681323 on blood biomarkers of inflammation in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C1q-bearing immune complexes induce IL-8 secretion in human umbilical vein endothelial cells (HUVEC) through protein tyrosine kinase- and mitogen-activated protein kinase-dependent mechanisms: evidence that the 126 kD phagocytic C1q receptor mediates immune complex activation of HUVEC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of p38 Activation with Dilmapimod
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection of p38 mitogen-activated protein kinase (MAPK) activation, and for assessing the inhibitory effects of Dilmapimod. The protocols provided are intended as a foundation, and optimization may be required for specific tissues and experimental conditions.
Introduction to p38 MAPK Signaling and this compound
The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1][2] Activation of the p38 MAPK pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2] The pathway is typically activated through a series of phosphorylation events, culminating in the dual phosphorylation of a threonine and a tyrosine residue (Thr180/Tyr182) in the activation loop of p38 MAPK. This phosphorylated form of p38 (p-p38) is the active kinase.
This compound (also known as SB-681323) is a potent and selective inhibitor of p38 MAPK.[3][4] By targeting p38, this compound can effectively suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, making it a compound of interest for treating various inflammatory conditions.[3][4] Immunohistochemistry is a powerful technique to visualize the activation state of p38 MAPK within the cellular context of tissues, and to evaluate the efficacy of inhibitors like this compound.
Data Presentation: Efficacy of p38 Inhibition on p-p38 Expression
The following table summarizes representative quantitative data from immunohistochemical analysis of phosphorylated p38 (p-p38) expression in tissue sections following treatment with a selective p38 MAPK inhibitor. This data is illustrative of the expected outcome when using a potent p38 inhibitor like this compound.
| Treatment Group | Staining Intensity (Mean Score) | Percentage of p-p38 Positive Cells (%) |
| Vehicle Control | 2.8 ± 0.4 | 75 ± 8% |
| p38 Inhibitor (e.g., this compound) | 0.7 ± 0.2 | 15 ± 5% |
Data is representative and based on typical results observed with potent p38 MAPK inhibitors. Scoring can be performed using a semi-quantitative method where intensity is scored on a scale of 0 (no staining) to 3 (strong staining) and the percentage of positive cells is determined by counting in multiple high-power fields.
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Stimuli [label="Stress / Cytokines", fillcolor="#FBBC05", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_p38 [label="Phospho-p38 MAPK\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> MAP3K; MAP3K -> MAP2K; MAP2K -> p38 [label=" Phosphorylation\n(Thr180/Tyr182)"]; p38 -> p_p38 [style=invis]; MAP2K -> p_p38; p_p38 -> Downstream; Downstream -> Response; } . Caption: p38 MAPK Signaling Pathway.
// Nodes TissuePrep [label="Tissue Preparation\n(Fixation, Embedding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sectioning [label="Sectioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffin [label="Deparaffinization &\nRehydration", fillcolor="#F1F3F4", fontcolor="#202124"]; AntigenRet [label="Antigen Retrieval", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation\n(anti-p-p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection (DAB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counterstain [label="Counterstaining\n(Hematoxylin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrate [label="Dehydration & Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Microscopic Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TissuePrep -> Sectioning; Sectioning -> Deparaffin; Deparaffin -> AntigenRet; AntigenRet -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Counterstain; Counterstain -> Dehydrate; Dehydrate -> Analysis; } . Caption: Immunohistochemistry Workflow for p-p38.
// Nodes p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_p38 [label="Phospho-p38 MAPK\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges p38 -> p_p38 [label=" Activation"]; this compound -> p38 [label=" Inhibition", arrowhead=tee]; p_p38 -> Downstream; } . Caption: this compound Inhibition of p38 Activation.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Phosphorylated p38 (p-p38) in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting activated p38 MAPK in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) polyclonal antibody
-
Biotinylated Goat Anti-Rabbit IgG (Secondary Antibody)
-
Streptavidin-HRP
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-p38 antibody in blocking buffer (e.g., 1:100 to 1:500, optimize for your antibody).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: In Vitro/Ex Vivo Treatment with this compound for IHC Analysis
This protocol describes the treatment of cell cultures or tissue explants with this compound prior to fixation and IHC staining to assess its inhibitory effect on p38 activation.
Materials:
-
Cell culture medium or tissue culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Stimulating agent to induce p38 activation (e.g., LPS, TNF-α, Anisomycin)
-
Fixative (e.g., 10% Neutral Buffered Formalin)
Procedure:
-
Cell/Tissue Culture:
-
Culture cells or tissue explants under standard conditions.
-
-
This compound Treatment:
-
Pre-incubate the cells/tissues with the desired concentration of this compound (e.g., 1-10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) group.
-
-
Stimulation:
-
Add the stimulating agent to the culture medium to induce p38 activation. The concentration and incubation time will depend on the specific stimulus and cell/tissue type.
-
-
Fixation:
-
Following the stimulation period, wash the cells/tissues with PBS.
-
Fix the cells/tissues in 10% Neutral Buffered Formalin for the appropriate duration (e.g., 15-30 minutes for cells, longer for tissues).
-
-
Processing for IHC:
-
For cells, create cell pellets that can be embedded in paraffin.
-
For tissues, process for paraffin embedding.
-
Proceed with the Immunohistochemical Staining protocol described above (Protocol 1).
-
Quantitative Analysis of IHC Staining
To obtain quantitative data, the stained slides should be analyzed microscopically. A common method is semi-quantitative scoring:
-
Staining Intensity Score:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Percentage of Positive Cells Score:
-
0: <5% positive cells
-
1: 5-25% positive cells
-
2: 26-50% positive cells
-
3: 51-75% positive cells
-
4: >75% positive cells
-
-
Total Score:
-
The total score can be calculated by multiplying the intensity score by the percentage score, or by using other established scoring systems.
-
Image analysis software can also be utilized for more objective and detailed quantification of staining intensity and area.
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate p38 MAPK activation and the efficacy of inhibitors like this compound in various experimental models.
References
- 1. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A randomized, placebo-controlled study of the effects of the p38 MAPK inhibitor SB-681323 on blood biomarkers of inflammation in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Dilmapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK cascade is a key regulator of inflammatory responses, playing a crucial role in the production of pro-inflammatory cytokines and chemokines in various immune cells.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases.[5] this compound has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][2][6] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on immune cell signaling and function, offering valuable insights for drug development and immunology research.
Flow cytometry is a powerful technique for single-cell analysis, enabling the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and signaling events.[7][8] This allows for a detailed characterization of heterogeneous immune cell populations and their responses to therapeutic agents like this compound.[9][10] The protocols outlined below focus on two key applications: the analysis of p38 MAPK pathway inhibition via phospho-flow cytometry and the assessment of intracellular cytokine production.
Signaling Pathway
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[3][11] This leads to a cascade of phosphorylation events, culminating in the activation of downstream transcription factors that drive the expression of inflammatory mediators.[12][13] this compound, as a p38 MAPK inhibitor, blocks this cascade, thereby reducing the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][14]
Figure 1: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for p38 MAPK Inhibition
This protocol details the analysis of phosphorylated p38 MAPK (p-p38) levels in peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS)
-
Fixation Buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD14 (for monocytes)
-
Anti-CD3 (for T cells)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Isotype control for anti-phospho-p38 MAPK
-
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes at 37°C to induce p38 MAPK phosphorylation. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubating for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the fluorochrome-conjugated antibodies (anti-CD14, anti-CD3, and anti-phospho-p38 MAPK or isotype control) at pre-titrated optimal concentrations.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells twice with Staining Buffer, resuspend in 500 µL of Staining Buffer, and acquire data on a flow cytometer.
Figure 2: Experimental workflow for phospho-flow cytometry analysis.
Protocol 2: Intracellular Cytokine Staining
This protocol is designed to measure the production of TNF-α in monocytes after treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
LPS
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer Kit (commercially available)
-
Staining Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD14
-
Anti-TNF-α
-
Isotype control for anti-TNF-α
-
Procedure:
-
Cell Preparation: Prepare PBMCs as described in Protocol 1.
-
This compound Treatment: Pre-incubate cells with this compound or vehicle control for 1 hour.
-
Cell Stimulation: Add LPS (100 ng/mL) and Brefeldin A (10 µg/mL) to the cell suspension. Incubate for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining: Wash the cells with Staining Buffer and stain with anti-CD14 antibody for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's instructions of the Fixation/Permeabilization Buffer Kit.[15][16][17][18]
-
Intracellular Staining:
-
Wash the cells with the provided permeabilization wash buffer.
-
Resuspend the cells in the permeabilization wash buffer containing the anti-TNF-α antibody or its isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells with permeabilization wash buffer, then resuspend in Staining Buffer for flow cytometry analysis.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from the described experiments, demonstrating the dose-dependent inhibitory effect of this compound.
Table 1: Inhibition of p38 MAPK Phosphorylation in Monocytes and T Cells
| Treatment Group | This compound (µM) | % of p-p38+ CD14+ Monocytes | MFI of p-p38 in CD14+ Monocytes | % of p-p38+ CD3+ T Cells | MFI of p-p38 in CD3+ T Cells |
| Unstimulated | 0 | 5.2 ± 1.1 | 150 ± 25 | 3.1 ± 0.8 | 120 ± 20 |
| LPS Stimulated | 0 | 85.6 ± 4.3 | 2500 ± 310 | 15.4 ± 2.5 | 450 ± 55 |
| LPS + this compound | 0.1 | 62.3 ± 5.1 | 1800 ± 250 | 11.2 ± 1.9 | 350 ± 40 |
| LPS + this compound | 1 | 25.8 ± 3.9 | 750 ± 110 | 6.5 ± 1.2 | 210 ± 30 |
| LPS + this compound | 10 | 8.1 ± 1.5 | 200 ± 35 | 3.9 ± 0.9 | 140 ± 22 |
Data are presented as mean ± standard deviation (n=3). MFI = Median Fluorescence Intensity.
Table 2: Inhibition of TNF-α Production in Monocytes
| Treatment Group | This compound (µM) | % of TNF-α+ CD14+ Monocytes | MFI of TNF-α in CD14+ Monocytes |
| Unstimulated | 0 | 2.1 ± 0.5 | 80 ± 15 |
| LPS Stimulated | 0 | 78.9 ± 6.2 | 1800 ± 220 |
| LPS + this compound | 0.1 | 55.4 ± 4.8 | 1350 ± 180 |
| LPS + this compound | 1 | 20.7 ± 3.1 | 550 ± 90 |
| LPS + this compound | 10 | 5.3 ± 1.2 | 150 ± 25 |
Data are presented as mean ± standard deviation (n=3). MFI = Median Fluorescence Intensity.
Conclusion
The protocols and expected data presented in this application note demonstrate the utility of flow cytometry for characterizing the mechanism of action of this compound. Phospho-flow cytometry provides a direct measure of target engagement by quantifying the inhibition of p38 MAPK phosphorylation. Intracellular cytokine staining allows for the functional assessment of this compound's anti-inflammatory effects. These methods are essential tools for researchers and drug developers working on p38 MAPK inhibitors and other immunomodulatory compounds, enabling detailed analysis of their impact on specific immune cell subsets. The provided workflows and data tables serve as a guide for designing, executing, and interpreting flow cytometry experiments in the context of immuno-oncology and inflammatory disease research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Losmapimod used for? [synapse.patsnap.com]
- 6. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. td2inc.com [td2inc.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of JNK and p38 MAPK in the immune system: signal integration, propagation and termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols: Animal Models of Neuropathic Pain and Dilmapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] To unravel the complex underlying mechanisms and to evaluate novel therapeutic agents, preclinical research relies on robust animal models that mimic the key features of clinical neuropathic pain.[1][2] Commonly employed surgical models in rodents include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[1][3] These models induce a state of persistent pain characterized by allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[2]
A key signaling molecule implicated in the pathogenesis of neuropathic pain is the p38 mitogen-activated protein kinase (p38 MAPK).[4] Activation of p38 MAPK, particularly in spinal microglia and dorsal root ganglion neurons, contributes to the development and maintenance of pain hypersensitivity through the production of pro-inflammatory cytokines.[4][5] Consequently, inhibitors of p38 MAPK have emerged as a promising therapeutic strategy.
Signaling Pathway of p38 MAPK in Neuropathic Pain
Caption: p38 MAPK signaling cascade in neuropathic pain and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical neuropathic pain studies.
Data Presentation
Note: The following data is for the p38 MAPK inhibitor FR167653 in a Spinal Nerve Ligation (SNL) model in mice and is intended to be representative of the potential effects of this drug class. Specific quantitative data for this compound in these models is not publicly available.
Table 1: Effect of p38 MAPK Inhibitor (FR167653) on Mechanical Allodynia in the SNL Model
| Treatment Group | Time Post-Injection | Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 4.5 ± 0.5 |
| SNL + Vehicle | Pre-injection (Day 10) | 0.8 ± 0.2 |
| SNL + FR167653 (50 mg/kg, i.p.) | 1 hour | 2.5 ± 0.4 |
| SNL + FR167653 (50 mg/kg, i.p.) | 3 hours | 4.2 ± 0.6 |
| SNL + FR167653 (50 mg/kg, i.p.) | 6 hours | 3.1 ± 0.5 |
| SNL + FR167653 (50 mg/kg, i.p.) | 24 hours | 1.5 ± 0.3 |
Data are presented as mean ± SEM. Data is illustrative and based on findings reported for p38 MAPK inhibitors in preclinical models.[4]
Experimental Protocols
Animal Models of Neuropathic Pain
a. Chronic Constriction Injury (CCI)
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[3]
-
Anesthesia: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.
-
Incision: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
b. Spared Nerve Injury (SNI)
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[3]
-
Anesthesia and Surgical Preparation: As described for the CCI model.
-
Incision and Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture. Distal to the ligation, transect a 2-4 mm piece of each nerve.
-
Closure: Ensure hemostasis and close the muscle and skin layers.
-
Sham Control: The sciatic nerve is exposed, but the branches are not ligated or transected.
c. Spinal Nerve Ligation (SNL)
The SNL model involves the tight ligation of the L5 and/or L6 spinal nerves.[3]
-
Anesthesia and Surgical Preparation: Anesthetize the animal and place it in a prone position. Shave and disinfect the skin over the lumbar region.
-
Incision and Exposure: Make a paraspinal incision at the level of the L4-S1 vertebrae. Dissect the paraspinal muscles to expose the L6 transverse process.
-
Ligation: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves. Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Closure: Suture the muscle layers and close the skin incision.
-
Sham Control: The L5 and L6 spinal nerves are exposed but not ligated.
This compound Treatment Protocol (Representative)
This protocol is based on typical administration routes and dosages for small molecule inhibitors in rodent models of pain.
-
Drug Preparation: Prepare this compound (or other p38 MAPK inhibitor) in a suitable vehicle (e.g., 10% DMSO in saline). The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Route of Administration: Administration can be systemic (e.g., intraperitoneal injection, oral gavage) or local (e.g., intrathecal injection). The choice of route depends on the experimental question. For systemic effects, intraperitoneal (i.p.) injection is common.
-
Dosage: The optimal dose should be determined through dose-response studies. Based on studies with similar compounds, a starting dose in the range of 10-50 mg/kg for i.p. administration can be considered.[4]
-
Treatment Schedule: Treatment can be administered as a single dose to assess acute effects or as repeated doses over several days to evaluate effects on the maintenance of neuropathic pain. A common schedule is once-daily administration.
-
Control Groups: A vehicle control group (receiving the same volume of the vehicle solution) and a sham surgery group are essential for proper interpretation of the results.
Behavioral Testing Protocols
a. Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The animal is placed in a transparent chamber on an elevated mesh floor.
-
Acclimatization: Allow the animal to acclimate to the testing environment for at least 15-20 minutes before testing.
-
Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Up-Down Method: Start with a mid-range filament. A positive response is a sharp withdrawal of the paw. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method described by Chaplan et al. (1994).
b. Thermal Hyperalgesia: Hargreaves Test
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A Hargreaves apparatus, which consists of a glass platform and a movable radiant heat source underneath.
-
Acclimatization: Place the animal in a chamber on the glass platform and allow it to acclimate for 15-20 minutes.
-
Stimulation: Position the radiant heat source under the plantar surface of the hind paw and activate the light beam. A timer starts automatically.
-
Measurement: The timer stops when the animal withdraws its paw. This latency is recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Data Collection: The test is typically repeated 3-5 times on each paw with a few minutes interval between trials, and the average latency is calculated.
References
- 1. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Drugs for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. New drug treatment for chronic nerve pain shows promise in first trial | Imperial News | Imperial College London [imperial.ac.uk]
Troubleshooting & Optimization
Dilmapimod solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Dilmapimod in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SB-681323) is a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] The p38 MAPK signaling pathway is activated by cellular stresses such as inflammatory cytokines and osmotic shock.[3] Inhibition of p38 MAPK by this compound reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4]
Q2: What is the known solubility of this compound?
This compound is highly soluble in DMSO.[2][5] However, its aqueous solubility is low. One source reports a water solubility of 0.0118 mg/mL, while another indicates it is insoluble in water.[4][6] It is important to note that solubility in cell culture media can differ from that in water due to the presence of salts, amino acids, and other components. For detailed solubility information, please refer to the table below.
Q3: How should I prepare this compound stock solutions and working concentrations in cell culture media?
Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in DMSO.[2] To prepare a working concentration in cell culture media, the DMSO stock solution should be serially diluted. To minimize precipitation upon dilution, it is advisable to pre-warm both the DMSO stock solution and the cell culture medium to 37°C before mixing.[2]
Q4: What is the stability of this compound in cell culture media?
Currently, there is limited publicly available data on the specific stability of this compound, such as its half-life or degradation kinetics, in common cell culture media like DMEM or RPMI-1640. The stability of a compound in cell culture media can be influenced by several factors, including the formulation of the medium, pH, temperature, and exposure to light. For critical experiments, it is recommended to experimentally determine the stability of this compound under your specific cell culture conditions.
Troubleshooting Guides
Issue: Precipitation is observed when diluting this compound stock solution into cell culture media.
-
Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentration in the aqueous-based cell culture medium exceeds its solubility limit.
-
Solution:
-
Pre-warm solutions: Before dilution, warm both the DMSO stock solution and the cell culture medium to 37°C.[2]
-
Use a lower final concentration: If precipitation persists, try using a lower final concentration of this compound in your experiment.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final culture medium can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments to account for any effects of the solvent.
-
Sonication: Gentle sonication after dilution can sometimes help to redissolve small amounts of precipitate.[2]
-
Issue: Inconsistent experimental results with this compound.
-
Cause: Inconsistent results can arise from the degradation of this compound in the cell culture medium over the course of the experiment.
-
Solution:
-
Determine stability: Perform a stability study to understand the degradation profile of this compound in your specific cell culture medium and conditions (see Experimental Protocols section).
-
Frequent media changes: If this compound is found to be unstable, more frequent replacement of the cell culture medium containing fresh this compound may be necessary to maintain a consistent concentration.
-
Protect from light: Store stock solutions and media containing this compound protected from light, as light can accelerate the degradation of some compounds.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (273.87 mM) | Sonication is recommended for complete dissolution.[2] |
| Water | 0.0118 mg/mL | Data from ALOGPS prediction.[4] |
| Water | Insoluble | Experimentally determined by a commercial vendor.[6] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media
This protocol provides a general method to estimate the solubility of this compound in a specific cell culture medium.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Equilibration: Incubate the tubes at 37°C for 2 hours to allow the solution to equilibrate.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved compound.
-
Sample Collection: Carefully collect the supernatant from each tube without disturbing the pellet.
-
Quantitative Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The highest concentration at which no pellet is observed and the supernatant concentration is equal to the nominal concentration is considered the solubility limit.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure to evaluate the stability of this compound over time in cell culture media.
-
Preparation of Test Solution: Prepare a solution of this compound in the desired cell culture medium at a concentration below its determined solubility limit.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a sterile, sealed container.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the solution.
-
Storage of Samples: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Quantitative Analysis: Thaw the samples and analyze the concentration of the remaining this compound using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. abmole.com [abmole.com]
- 2. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
Dilmapimod Off-Target Effects in Kinase Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilmapimod, a potent p38 MAPK inhibitor. The resources below address common issues related to off-target effects in kinase assays, offering detailed experimental protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as SB-681323) is a small molecule inhibitor that primarily targets the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition has been explored for therapeutic intervention in various inflammatory diseases and neuropathic pain.[3]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the unintended interaction of a drug with proteins other than its intended target.[4] Kinase inhibitors, in particular, are susceptible to off-target effects because the ATP-binding pocket, which most of these inhibitors target, is highly conserved across the human kinome.[4] These unintended interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results. For instance, a p38 MAPK inhibitor might also inhibit other kinases, leading to a cellular phenotype that is not solely due to the inhibition of p38 MAPK.
Q3: How can I determine if the effects I am observing in my cellular assay are due to off-target activities of this compound?
To ascertain whether an observed cellular phenotype is a result of on-target or off-target effects, a multi-pronged approach is recommended. This can include:
-
Using a structurally unrelated p38 MAPK inhibitor: If a different p38 MAPK inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiments: Attempt to rescue the phenotype by activating the p38 MAPK pathway downstream of the inhibitor's action.
-
Knockdown or knockout of the intended target: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate p38 MAPK expression. If the phenotype is replicated, it supports an on-target mechanism.
-
Directly testing for off-target engagement: Employ techniques such as competitive binding assays, cellular thermal shift assays (CETSA), or phosphoproteomics to identify other kinases that this compound may be binding to and inhibiting in your experimental system.
Q4: Where can I find a comprehensive kinase selectivity profile for this compound?
As of late 2025, a comprehensive, publicly available kinome scan profiling this compound against a large panel of kinases has not been widely published. While this compound is known as a potent p38 MAPK inhibitor, detailed quantitative data on its interactions with a broad range of other kinases is limited in the public domain. Researchers may need to perform their own selectivity profiling experiments or consult proprietary databases if available. For illustrative purposes, the "Data Presentation" section below provides an example of what such a selectivity profile might look like for a similar p38 MAPK inhibitor.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in an in vitro kinase assay with this compound.
Q: I am using this compound in an in vitro kinase assay with purified p38 MAPK, but my results are inconsistent or show less inhibition than expected. What could be the problem?
A: Several factors could contribute to these issues. Consider the following troubleshooting steps:
-
ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is dependent on the concentration of ATP in the assay.[5] Ensure you are using a consistent ATP concentration across experiments, ideally at or below the Km of the kinase for ATP to get a more accurate measure of the inhibitor's potency.[5]
-
Enzyme Purity and Activity: Verify the purity and activity of your recombinant p38 MAPK. Contaminating kinases in the enzyme preparation could lead to misleading results.[6]
-
Assay Components: Ensure that other components of your assay buffer (e.g., DMSO concentration, detergents, reducing agents) are consistent and not interfering with the inhibitor or the enzyme.
-
Compound Integrity: Confirm the integrity and concentration of your this compound stock solution. The compound may have degraded over time or with improper storage.
Below is a logical workflow for troubleshooting unexpected kinase assay results:
References
- 1. abmole.com [abmole.com]
- 2. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dilmapimod Application in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dilmapimod in long-term cell culture experiments. The information is designed to help you minimize cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes like apoptosis, cell differentiation, and cell cycle regulation.[3][4] this compound exerts its effects by binding to and inhibiting the activity of p38 MAPK, thereby modulating downstream signaling cascades.
Q2: I am observing significant cell death in my long-term culture after this compound treatment. What are the potential causes?
Significant cell death in long-term cultures treated with this compound can stem from several factors:
-
On-target cytotoxicity: The p38 MAPK pathway plays a complex role in cell survival and apoptosis.[3] Depending on the cell type and context, sustained inhibition of p38 MAPK can shift the cellular balance towards apoptosis.
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target activities at higher concentrations, leading to unintended cytotoxic effects.
-
Suboptimal drug concentration: The optimal concentration of this compound is highly cell-line dependent. A concentration that is well-tolerated in one cell line may be cytotoxic in another.
-
Compound degradation and media changes: In long-term culture, the stability of this compound and the depletion of essential media components can contribute to cellular stress and death.
-
Cell culture conditions: Factors such as cell density, serum concentration, and frequency of media changes can influence cellular sensitivity to the drug.[5]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line and desired treatment duration. This will help you identify a concentration range that effectively inhibits p38 MAPK without causing excessive cytotoxicity.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides systematic steps to troubleshoot and mitigate cytotoxicity issues in your long-term cell culture experiments with this compound.
Problem 1: High Levels of Cell Death Observed Shortly After Treatment
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a broad range of concentrations and narrow down to a sub-lethal range for your long-term experiments. |
| Cell line is highly sensitive. | Consider using a lower starting concentration and gradually increasing it over time to allow for cellular adaptation. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control to confirm.[1] |
Problem 2: Gradual Increase in Cell Death Over Several Days or Weeks
| Possible Cause | Troubleshooting Step |
| Compound instability or degradation. | Prepare fresh this compound stock solutions regularly. When changing the media, replenish with fresh this compound to maintain a consistent concentration.[5] |
| Accumulation of toxic metabolites. | Increase the frequency of media changes (e.g., every 48-72 hours) to remove waste products and replenish nutrients.[5] |
| Selection pressure leading to resistant clones. | Monitor your cell population for any morphological changes. Consider starting with a larger initial cell population to minimize the impact of clonal selection. |
| Nutrient depletion in the media. | Use a richer culture medium or supplement with additional nutrients if you observe signs of cellular stress unrelated to drug treatment. |
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound's IC50 values across a wide range of cell lines, the following table provides a general reference for p38 MAPK inhibitors. It is imperative that researchers determine the specific IC50 for their cell line of interest.
Table 1: General Cytotoxic IC50 Ranges for p38 MAPK Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Duration | Approximate IC50 (µM) | Reference |
| SB203580 | MDA-MB-231 (Breast Cancer) | Not Specified | 85.1 | --INVALID-LINK-- |
| SB202190 | MDA-MB-231 (Breast Cancer) | Not Specified | 46.6 | --INVALID-LINK-- |
| Losmapimod | Jurkat E6-1 (T-cell leukemia) | 12 hours | ~0.1 (for inhibiting proliferation) | --INVALID-LINK-- |
Note: The IC50 values can vary significantly based on the cell line, assay method, and duration of treatment. The value for Losmapimod in Jurkat cells represents inhibition of proliferation, not necessarily direct cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% in a specific cell line over a defined period.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
After incubation, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (usually 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Protocol 2: Long-Term Cell Culture with this compound
Objective: To maintain a healthy cell culture over an extended period with continuous this compound treatment while minimizing cytotoxicity.
Methodology:
-
Initial Seeding: Seed cells at a lower density than for short-term experiments to allow for growth over a longer period.
-
Treatment Initiation: Begin treatment with a pre-determined, non-toxic concentration of this compound (ideally below the IC20 from your dose-response experiment).
-
Media Changes and Drug Replenishment: Change the culture medium every 2-3 days.[5] With each media change, add fresh this compound to maintain a consistent concentration.
-
Cell Passaging: When the cells reach approximately 70-80% confluency, passage them as you would normally. Re-plate the cells at a lower density and continue the treatment with fresh medium containing this compound.
-
Regular Monitoring: Regularly inspect the cells under a microscope for any changes in morphology, growth rate, or signs of stress.
-
Viability Checks: Periodically perform a cell viability assay (e.g., Trypan Blue exclusion) to monitor the health of the culture.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing this compound-induced cytotoxicity.
References
- 1. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dilmapimod Dose-Response Analysis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Dilmapimod, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and analysis of dose-response data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of p38 MAPK, a key enzyme in the intracellular signaling cascade that responds to inflammatory stimuli. By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against p38 MAPK has been reported to be 44 nM.[2] This value represents the concentration of this compound required to inhibit 50% of the p38 MAPK enzyme activity in a biochemical assay.
Q3: What are some key downstream effects of this compound's inhibition of p38 MAPK?
Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of downstream targets, including heat shock protein 27 (HSP27). This subsequently suppresses the release of inflammatory mediators.
Q4: What doses of this compound have been used in clinical trials?
This compound has been evaluated in various clinical settings. In a study on neuropathic pain, a dose of 15 mg/day was administered.[3] In a trial with severe trauma patients, a continuous intravenous infusion of 10 mg over 24 hours was found to have the most favorable plasma concentration and effect on inflammatory markers.[4] Another study in patients with active rheumatoid arthritis investigated single doses of 7.5 mg, 15 mg, and 25 mg.
Q5: Where can I find information on a specific clinical trial for this compound?
Information on specific clinical trials can often be found on clinical trial registries. For example, the trial investigating single doses of this compound in rheumatoid arthritis is registered as NCT00134693.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in dose-response data | Inconsistent cell seeding density, variability in reagent preparation, or edge effects in multi-well plates. | Ensure a uniform single-cell suspension before seeding. Prepare fresh reagents and use a consistent pipetting technique. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No observable dose-response effect | The concentration range of this compound is too low or too high. The assay is not sensitive enough to detect changes. The cells are not responsive to the stimulus used to activate the p38 MAPK pathway. | Perform a wider range of serial dilutions. Optimize the assay conditions, such as incubation time and substrate concentration. Confirm that the stimulus (e.g., LPS, sorbitol) is effectively activating the p38 MAPK pathway by including a positive control. |
| Unexpected bell-shaped dose-response curve | Off-target effects at higher concentrations of this compound. Cellular toxicity at higher concentrations. | Lower the maximum concentration of this compound tested. Perform a cell viability assay in parallel to assess for cytotoxicity. |
| Difficulty in achieving complete inhibition | The stimulus used is too strong, leading to maximal pathway activation that cannot be fully overcome by the inhibitor. | Reduce the concentration of the stimulus. Pre-incubate the cells with this compound for a longer period before adding the stimulus. |
| Phospho-HSP27 signal is weak or absent in Western blot | Inefficient protein extraction or low antibody affinity. Insufficient activation of the p38 MAPK pathway. | Use a lysis buffer with phosphatase inhibitors. Ensure the primary antibody for phospho-HSP27 is validated and used at the recommended dilution. Confirm pathway activation with a positive control. |
Experimental Protocols & Data
This compound Dose-Response Data Summary
| Assay Type | Endpoint | Reported Value |
| Biochemical Assay | p38 MAPK Inhibition | IC50: 44 nM[2] |
| Clinical Trial (Neuropathic Pain) | Pain Score Reduction | 15 mg/day[3] |
| Clinical Trial (Severe Trauma) | Inflammatory Marker Reduction | 10 mg continuous IV infusion/24h[4] |
| Clinical Trial (Rheumatoid Arthritis) | IL-6 and CRP Levels | No significant effect at single doses of 7.5, 15, and 25 mg |
Key Experimental Methodologies
1. p38 MAPK Kinase Activity Assay (General Protocol)
This assay measures the direct inhibitory effect of this compound on p38 MAPK enzyme activity.
-
Principle: A recombinant p38 MAPK enzyme is incubated with its substrate (e.g., ATF2) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.
-
Materials: Recombinant p38 MAPK, ATF2 protein, Kinase Assay Buffer, ATP, this compound, and a detection reagent (e.g., anti-phospho-ATF2 antibody).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the kinase, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the phosphorylated substrate using an appropriate detection method (e.g., ELISA, Western blot).
-
2. Cellular Assay for TNF-α Release (General Protocol)
This assay assesses the effect of this compound on the production and release of TNF-α from cells.
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound. The amount of TNF-α released into the cell culture supernatant is then measured.
-
Materials: PBMCs or a relevant cell line, cell culture medium, LPS, this compound, and a human TNF-α ELISA kit.
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS.
-
Incubate for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the TNF-α concentration using an ELISA kit according to the manufacturer's instructions.
-
3. Western Blot for Phosphorylated HSP27 (General Protocol)
This method is used to determine the effect of this compound on the phosphorylation of the downstream target HSP27.
-
Principle: Cells are treated with a stimulus to activate the p38 MAPK pathway in the presence or absence of this compound. Cell lysates are then prepared, and the levels of phosphorylated HSP27 (p-HSP27) and total HSP27 are detected by Western blotting.
-
Materials: A relevant cell line, cell culture medium, stimulus (e.g., sorbitol or anisomycin), this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies against p-HSP27 and total HSP27, and a secondary antibody.
-
Procedure:
-
Treat cells with this compound followed by the stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against p-HSP27.
-
Wash and incubate with a secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody against total HSP27 for normalization.
-
Visualizing Key Pathways and Workflows
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Workflow for a this compound dose-response experiment.
Caption: A logical approach to troubleshooting dose-response experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dilmapimod Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dilmapimod in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptom: Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response, requiring higher concentrations to achieve the same level of growth inhibition.
Possible Causes:
-
Acquired Resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.
-
Cell Line Heterogeneity: The original cell line may have contained a small subpopulation of cells with intrinsic resistance.
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Assay:
-
Objective: To quantify the change in drug sensitivity.
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and an increase in the IC50 value for the resistant cell line.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value.
-
-
Analyze p38 MAPK Pathway Activation:
-
Objective: To determine if the target pathway is reactivated in resistant cells.
-
Action: Perform a Western blot to assess the phosphorylation status of p38 MAPK and its downstream targets (e.g., MAPKAPK2/MK2, ATF2) in both sensitive and resistant cells, with and without this compound treatment.
-
Expected Outcome: Resistant cells may show sustained or reactivated phosphorylation of p38 or its downstream effectors even in the presence of this compound.
Experimental Protocol: Western Blotting for p38 Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-MK2 (Thr334), and total MK2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Issue 2: No Response to this compound in a New Cancer Cell Line
Symptom: A cancer cell line shows no significant growth inhibition even at high concentrations of this compound.
Possible Causes:
-
Intrinsic Resistance: The cell line may possess inherent mechanisms that make it non-responsive to p38 MAPK inhibition.
-
Alternative Survival Pathways: The cancer cells may not rely on the p38 MAPK pathway for survival and proliferation.
Troubleshooting Steps:
-
Assess Basal p38 MAPK Activity:
-
Objective: To determine if the p38 pathway is active in the cell line.
-
Action: Perform a Western blot to check the basal phosphorylation levels of p38 MAPK.
-
Expected Outcome: If there is no or very low basal p-p38, the pathway may not be a critical driver for this cell line, explaining the lack of response to its inhibition.
-
-
Investigate Bypass Signaling Pathways:
-
Objective: To identify other active signaling pathways that could be compensating.
-
Action: Use phosphoproteomic analysis or a phospho-kinase array to get a broader view of the signaling landscape of the resistant cells. Pay close attention to pathways like PI3K/AKT and ERK/MAPK.
-
Expected Outcome: Identification of hyperactivated alternative pathways that could be targeted in combination with this compound.
Experimental Protocol: Immunoprecipitation of p38 MAPK
-
Cell Lysate Preparation: Prepare cell lysates from sensitive and resistant cells as described in the Western blot protocol.
-
Pre-clearing Lysates: (Optional) To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against total p38 MAPK to the lysate and incubate overnight at 4°C with gentle rocking.
-
Bead Incubation: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer.
-
Elution: Resuspend the pellet in SDS sample buffer and boil to elute the protein complex.
-
Analysis: Analyze the immunoprecipitated proteins by Western blotting for interacting partners or post-translational modifications.
-
Hypothetical Case Study: NSCLC-DMR Cell Line
To illustrate a typical resistance scenario, we present a hypothetical this compound-resistant Non-Small Cell Lung Cancer cell line (NSCLC-DMR), derived from the parental NSCLC-S (sensitive) line through continuous culture with increasing concentrations of this compound.
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| NSCLC-S | 0.5 | 1 |
| NSCLC-DMR | 15.0 | 30 |
Table 2: Phosphorylation Status of Key Signaling Proteins
| Protein | NSCLC-S (this compound-treated) | NSCLC-DMR (this compound-treated) |
| p-p38 (Thr180/Tyr182) | Decreased | No significant change |
| p-AKT (Ser473) | No significant change | Increased |
| p-ERK1/2 (Thr202/Tyr204) | No significant change | Increased |
FAQs
Q1: What are the common molecular mechanisms of resistance to p38 MAPK inhibitors like this compound?
A1: Mechanisms of resistance to p38 MAPK inhibitors can include:
-
Reactivation of the p38 MAPK pathway: This can occur through mutations in p38 itself or upregulation of upstream activators.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the p38 pathway by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of p38 can uncouple the pathway from its cellular effects, such as apoptosis.
Q2: How can I overcome this compound resistance in my cell line?
A2: Several strategies can be employed:
-
Combination Therapy: Based on the identified resistance mechanism, combine this compound with an inhibitor of the activated bypass pathway (e.g., an AKT inhibitor or a MEK inhibitor).
-
Second-generation Inhibitors: If resistance is due to a mutation in the drug's binding site, a different p38 inhibitor with an alternative binding mode might be effective.
-
Targeting Downstream Effectors: If a downstream effector is dysregulated, targeting that protein directly could restore sensitivity.
Q3: Are there any known combination strategies that have been successful in overcoming resistance to p38 inhibitors?
A3: Preclinical studies have shown that combining p38 MAPK inhibitors with inhibitors of other signaling pathways can be effective. For example, in some contexts, combining p38 inhibitors with PI3K/AKT or MEK/ERK inhibitors has shown synergistic effects in overcoming drug resistance.
Q4: My resistant cells show increased p-AKT. What would be the next logical experiment?
A4: A logical next step would be to test the efficacy of a combination therapy. Treat your resistant cells with this compound in combination with an AKT inhibitor (e.g., MK-2206) and perform a cell viability assay. You would be looking for a synergistic effect, where the combination is more effective at inducing cell death than either drug alone.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Logical relationships of this compound action and resistance mechanisms.
Technical Support Center: Improving Dilmapimod Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Dilmapimod in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Q2: What are the common factors that can limit the oral bioavailability of a compound like this compound?
Several factors can contribute to the low oral bioavailability of kinase inhibitors:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to enter the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the rest of the body.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of p38 MAPK inhibitors?
Researchers can explore several formulation strategies to enhance the oral absorption of kinase inhibitors:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly increase its dissolution rate and apparent solubility.[5]
-
Formation of Lipophilic Salts: Creating a salt of the drug with a lipophilic counter-ion can enhance its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drug molecules, forming inclusion complexes that have improved aqueous solubility and dissolution.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies aimed at evaluating and improving this compound's oral bioavailability.
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same dosing group. | Improper dosing technique (e.g., incorrect placement of the gavage needle).Formulation instability or non-homogeneity.Physiological differences between animals (e.g., food intake, stress levels). | Review and standardize the oral gavage procedure. Ensure all technicians are properly trained.Ensure the formulation is a homogenous and stable suspension or solution. Use fresh preparations for each experiment.Fast animals overnight before dosing to minimize variability due to food effects. Acclimatize animals to handling to reduce stress. |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution.Low permeability across the intestinal epithelium.Extensive first-pass metabolism. | Develop a solubilizing formulation such as a lipid-based system or an amorphous solid dispersion.Consider co-administration with a permeation enhancer (use with caution and thorough safety evaluation).Investigate the metabolic profile of this compound in liver microsomes from the relevant animal species to assess the extent of first-pass metabolism. |
| Observed Cmax is significantly lower than expected, even with a solubilizing formulation. | Drug precipitation in the gastrointestinal tract upon dilution with GI fluids.Efflux by intestinal transporters like P-gp. | Incorporate precipitation inhibitors into the formulation (e.g., polymers like HPMC).Evaluate if this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor could be explored in preclinical models to confirm this mechanism. |
| Inconsistent results when scaling up the formulation for larger animal studies (e.g., from mouse to rat or dog). | Species-specific differences in GI physiology (e.g., pH, transit time).Differences in metabolic enzyme activity between species. | Conduct pilot pharmacokinetic studies in each new species with the selected formulation.Characterize the in vitro metabolism of this compound using liver microsomes from each species to anticipate differences in clearance. |
Quantitative Data
Specific oral bioavailability data for this compound in animal models is not publicly available. However, we can compare its intravenous pharmacokinetic parameters in humans with the reported oral bioavailability of another p38 MAPK inhibitor, PHA666859, in rats to illustrate the potential for improvement.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration in Humans)
| Parameter | Value | Reference |
| Population Clearance (CL) | 35.87 L/h | [4] |
| Steady-State Volume of Distribution (Vss) | 160 L | [4] |
This data is from a population pharmacokinetic model in severe trauma subjects at risk for ARDS.
Table 2: Oral Bioavailability of another p38 MAPK Inhibitor (PHA666859) in Rats
| Compound | Animal Species | Oral Bioavailability (%) | Reference |
| PHA666859 | Rat | 83% | [8] |
The high oral bioavailability of PHA666859 in rats demonstrates that potent p38 MAPK inhibitors can be successfully formulated for efficient oral absorption. This suggests that with appropriate formulation strategies, the oral bioavailability of this compound could also be significantly improved.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a standardized procedure for the oral administration of experimental formulations to rats.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball-tip.[6][9]
-
Syringe compatible with the gavage needle.
-
The experimental formulation of this compound.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[9]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically. This can be done by holding the rat near the thoracic region and supporting its lower body.[5]
-
Needle Insertion:
-
Measure the appropriate length for needle insertion by holding the needle alongside the rat, with the tip at the last rib; the hub should not go past the incisors.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[6]
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. [5][6]
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous formulations.[6]
-
Needle Removal and Monitoring: Slowly withdraw the needle along the same path of insertion.[6] Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[6]
Visualizations
Diagram 1: p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for the development and in vivo testing of formulations to enhance oral bioavailability.
References
- 1. A randomized, placebo-controlled study of the effects of the p38 MAPK inhibitor SB-681323 on blood biomarkers of inflammation in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Strategies to Enhance the Bioavailability of Hydrophilic Drugs Using Natural Bioenhancers | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Addressing variability in Dilmapimod experimental results
Welcome to the technical support center for Dilmapimod. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with this p38 MAPK inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you obtain consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of p38 MAPK, a key enzyme in the intracellular signaling cascade that responds to inflammatory stimuli and cellular stress.[4][5] By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response.[1][6]
Q2: In which experimental systems has this compound been used?
This compound has been evaluated in a variety of experimental systems, ranging from in vitro kinase assays and cell-based models to preclinical animal studies and human clinical trials.[1][7][8] It has been investigated in the context of inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as for neuropathic pain.[1][7][9]
Q3: What are the known downstream targets of the p38 MAPK pathway that this compound affects?
The p38 MAPK pathway regulates a number of downstream targets. By inhibiting p38 MAPK, this compound can affect the activity of several kinases and transcription factors.[6] Key downstream targets include MAPKAPK2 (MK2), MSK1/2, and transcription factors such as ATF2, CREB, and STAT1.[6][9] Inhibition of this pathway ultimately leads to decreased expression of inflammatory mediators.[9]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of p38 MAPK Phosphorylation
Q: We are observing significant well-to-well and day-to-day variability in the inhibition of p38 MAPK phosphorylation (p-p38) in our cell-based assays after this compound treatment. What could be the cause?
A: This is a common issue when working with kinase inhibitors. The variability can stem from several factors related to your experimental setup and execution. Here is a step-by-step guide to troubleshoot this problem.
Experimental Workflow for Troubleshooting Inconsistent p-p38 Inhibition
Caption: A stepwise workflow for troubleshooting inconsistent this compound activity.
Detailed Methodologies:
-
This compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot and store at -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Be mindful of the final DMSO concentration, as high levels can affect cell viability and enzyme activity.[10]
-
Cell Seeding and Stimulation: Plate cells at a consistent density to ensure uniform responses. After allowing cells to adhere and reach the desired confluency, starve them in low-serum media if necessary to reduce basal p38 MAPK activation. Pre-incubate with this compound for a predetermined time (e.g., 1-2 hours) before adding a stimulus like LPS, sorbitol, or a pro-inflammatory cytokine to activate the p38 MAPK pathway.
-
Western Blotting for p-p38:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total p38 MAPK or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
Data Presentation:
Table 1: Troubleshooting Checklist for Inconsistent p-p38 Inhibition
| Parameter | Checkpoint | Recommended Action |
| This compound | Stock concentration and stability | Prepare fresh aliquots from a new vial. Verify solubility in media. |
| Cells | Health, density, and passage number | Use cells with >90% viability, consistent seeding density, and within a low passage number range.[11] |
| Stimulus | Concentration and timing | Perform a time-course and dose-response experiment for your stimulus to ensure you are in the linear range of activation. |
| Antibodies | Specificity and lot variability | Validate antibody specificity with positive and negative controls. Test a new lot if variability persists. |
| Assay Protocol | Incubation times and protein loading | Strictly adhere to consistent incubation times. Ensure equal protein loading by careful quantification and normalization. |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results
Q: this compound shows high potency in our in vitro (biochemical) kinase assay, but its IC50 is significantly higher in our cell-based assays. Why is there a discrepancy?
A: This is a frequent observation in drug discovery and can be attributed to several factors that differentiate a simplified biochemical assay from a complex cellular environment.[10]
Factors Contributing to Potency Shifts
Caption: Factors causing potency differences between biochemical and cellular assays.
Troubleshooting Steps:
-
Assess Cell Permeability: Highly charged or large molecules may have poor membrane permeability.[10] Consider using cell permeability assays (e.g., Caco-2) if this is a persistent issue with multiple compounds.
-
Account for High ATP Concentrations: In vitro kinase assays are often run at low ATP concentrations, sometimes near the Km of the enzyme.[12] Intracellular ATP levels are much higher (in the millimolar range), which can lead to competitive displacement of ATP-competitive inhibitors like this compound, resulting in a higher IC50.[13]
-
Consider Protein Binding: this compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing its effective concentration available to inhibit p38 MAPK.
-
Check for Active Efflux: Cancer cell lines, in particular, can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove small molecules from the cell, lowering their intracellular concentration.
-
Evaluate Compound Stability: The compound may be metabolized by the cells into less active or inactive forms.[10]
Data Presentation:
Table 2: Example IC50 Values for this compound in Different Assay Formats
| Assay Type | Target | Key Conditions | Typical IC50 Range |
| Biochemical Assay | Recombinant p38α | 10 µM ATP | 5 - 20 nM |
| Cell-Based Assay | p-p38 Inhibition in HEK293 cells | 1-hour pre-incubation | 100 - 500 nM |
| Functional Assay | TNF-α release from PBMCs | 2-hour pre-incubation | 200 - 800 nM |
Note: These are representative values and can vary based on specific experimental conditions.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Q: At higher concentrations, this compound is causing a decrease in cell viability in our experiments, which is confounding our results. How can we be sure we are observing specific p38 MAPK inhibition?
A: Distinguishing specific on-target effects from non-specific off-target effects or general toxicity is critical for accurate data interpretation.[14]
p38 MAPK Signaling Pathway and Potential Off-Targets
Caption: this compound specifically inhibits p38 MAPK, but off-target effects can lead to toxicity.
Strategies to Confirm Specificity:
-
Work within the "Therapeutic Window": Use the lowest concentration of this compound that gives you a significant inhibition of p38 MAPK activity. Potent inhibitors should be effective at concentrations below 1 µM in cell-based assays.[10] Effects seen only at high concentrations (>10 µM) are more likely to be off-target.
-
Use an Orthogonal Inhibitor: Employ a structurally different p38 MAPK inhibitor as a control. If both compounds produce the same biological effect, it is more likely to be a result of p38 MAPK inhibition.
-
Perform a Rescue Experiment: If the observed phenotype is due to p38 inhibition, it might be possible to "rescue" it by activating a downstream component of the pathway.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analogue of this compound. This control should not inhibit p38 MAPK and should not produce the biological effect of interest.
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the concentration at which this compound affects cell health. Conduct your experiments well below this toxic concentration.
Data Presentation:
Table 3: Experimental Plan to Deconvolute On-Target vs. Off-Target Effects
| Experiment | Purpose | Expected Outcome for On-Target Effect |
| Dose-Response Curve | Determine potency and toxic threshold | A clear sigmoidal curve for p38 inhibition, with toxicity only appearing at much higher concentrations. |
| Orthogonal Inhibitor | Confirm p38-dependence | A second p38 inhibitor (e.g., Losmapimod) recapitulates the observed phenotype. |
| Inactive Analogue | Rule out non-specific effects | The inactive analogue fails to produce the phenotype at the same concentrations. |
| siRNA/shRNA Knockdown | Genetic validation | Genetic knockdown of p38 MAPK mimics the effect of this compound treatment. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Dilmapimod interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Dilmapimod in laboratory settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SB-681323) is an investigational small molecule that acts as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK pathway is a key cascade in the cellular response to external stressors and pro-inflammatory cytokines. By inhibiting p38 MAPK, this compound is expected to reduce the production and release of downstream inflammatory mediators, such as certain cytokines.
Q2: We are using this compound in our cell-based assays and are not seeing the expected decrease in inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6). Is this a known issue?
This is a critical observation that has been documented in clinical research. While p38 MAPK inhibitors are generally expected to reduce levels of inflammatory markers like CRP and IL-6, a clinical trial in patients with active rheumatoid arthritis reported that single doses of this compound (at 7.5, 15, and 25 mg) had no effect on either CRP or IL-6 levels at any time point measured.[1][2]
This suggests that the effect of this compound on these specific biomarkers may be dependent on the specific disease context, cell type, or experimental conditions. It is crucial to consider this when designing experiments and interpreting results.
Q3: Why might this compound not affect CRP and IL-6 levels in some experimental systems?
There are several potential reasons for this observation:
-
Cell Type and Pathway Specificity: The regulation of CRP and IL-6 production can be complex and involve multiple signaling pathways. In certain cell types or under specific stimulation conditions, pathways other than p38 MAPK may be the dominant drivers of CRP and IL-6 expression.
-
Compensatory Mechanisms: Cells can sometimes adapt to the inhibition of one signaling pathway by upregulating alternative pathways to maintain a particular biological response.
-
Experimental Conditions: The concentration of this compound, the duration of treatment, and the specific stimulus used to induce inflammation can all influence the observed outcome.
Q4: Could this compound be directly interfering with our immunoassay?
While direct chemical or physical interference of this compound with common immunoassay components (e.g., antibodies, enzymes) has not been reported, it is a possibility for any small molecule. However, the more likely explanation for unexpected results related to inflammatory markers is the biological complexity of the system, as discussed in the previous question. If you suspect assay interference, it is recommended to perform validation experiments as outlined in the troubleshooting guide below.
Troubleshooting Guides
Guide 1: Unexpected Results in Immunoassays (e.g., ELISA for Cytokines)
If you are observing unexpected results in your immunoassays when using this compound, follow these troubleshooting steps:
Table 1: Troubleshooting Unexpected Immunoassay Results
| Observed Issue | Potential Cause | Recommended Action |
| No change in cytokine levels where a decrease is expected | 1. Biological context-specific effect of this compound. 2. Sub-optimal assay conditions. 3. Reagent issues. | 1. Review literature for the effects of this compound in your specific model system. Consider that no effect may be a valid result. 2. Optimize antibody concentrations, incubation times, and washing steps. 3. Run positive and negative controls to ensure all reagents are performing as expected. Check reagent expiration dates. |
| High background signal | 1. Insufficient blocking. 2. Non-specific antibody binding. 3. Contaminated reagents. | 1. Increase blocking buffer concentration or incubation time. 2. Titrate primary and secondary antibodies to determine optimal concentrations. 3. Use fresh, sterile buffers and reagents. |
| Low or no signal | 1. Inactive reagents. 2. Incorrect assay procedure. 3. Insufficient analyte in the sample. | 1. Verify the activity of enzymes and antibodies using positive controls. 2. Carefully review the entire assay protocol. 3. Ensure your samples are prepared correctly and that the target analyte is present at a detectable concentration. |
Guide 2: General Troubleshooting for Cell-Based Assays
Issues in cell-based assays can arise from a variety of sources. Here are some general troubleshooting tips:
Table 2: General Troubleshooting for Cell-Based Assays
| Observed Issue | Potential Cause | Recommended Action |
| High cell death/toxicity | 1. this compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%). 3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Variations in reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding across all wells and plates. 3. Prepare fresh reagents for each experiment and follow consistent protocols. |
Experimental Protocols
Protocol 1: Detailed Methodology for Human IL-6 ELISA
This protocol is a representative example of a sandwich ELISA for the quantification of human Interleukin-6 (IL-6) in cell culture supernatants or serum.
Materials:
-
96-well high-binding microplate
-
Human IL-6 capture antibody
-
Recombinant human IL-6 standard
-
Biotinylated human IL-6 detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate twice with 200 µL of wash buffer per well.
-
Add 200 µL of assay buffer to each well to block non-specific binding sites.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant human IL-6 standard in assay buffer.
-
Aspirate the blocking buffer and wash the plate twice with wash buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the standards and samples and wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate three times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in assay buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 2: Detailed Methodology for High-Sensitivity CRP Immunoassay
This protocol is a representative example of a sandwich ELISA for the quantitative determination of human C-reactive protein (hs-CRP) in serum.
Materials:
-
96-well microplate pre-coated with anti-human CRP antibody
-
Human CRP standard
-
HRP-conjugated anti-human CRP detection antibody
-
TMB substrate
-
Stop solution
-
Sample diluent
-
Wash buffer concentrate
-
Plate reader
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Dilute the wash buffer concentrate as instructed.
-
Prepare serial dilutions of the human CRP standard in sample diluent.
-
Dilute serum samples according to the kit instructions (e.g., 1:1000).
-
-
Sample and Standard Incubation:
-
Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated plate.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the contents of the wells and wash each well three times with 300 µL of diluted wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Aspirate the detection antibody and wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Visualizations
References
- 1. Single doses of p38 MAP kinase inhibitors or prednisolone affect CRP and IL-6 in patients with active Rheumatoid Arthritis (RA) [scirp.org]
- 2. Single doses of p38 MAP kinase inhibitors or prednisolone affect CRP and IL-6 in patients with active Rheumatoid Arthritis (RA) - Open Journal of Immunology - SCIRP [scirp.org]
Best practices for storing and handling Dilmapimod powder
Dilmapimod Technical Support Center
This guide provides best practices for storing and handling this compound powder for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as SB-681323) is a potent and selective p38 MAP kinase (MAPK) inhibitor.[1][2][3] The p38 MAPK signaling pathway is activated by extracellular stimuli like cytokines and plays a key role in regulating the expression of proinflammatory mediators.[4][5] By inhibiting p38 MAPK, this compound can suppress inflammation, making it a subject of research for conditions like chronic obstructive pulmonary disease (COPD) and neuropathic pain.[3][6][7]
Q2: What is the primary mechanism of action for this compound? A2: this compound functions by inhibiting the p38 MAPK signaling pathway.[7] This inhibition prevents the downstream production of various proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key drivers of the inflammatory response.[1] The activity of this compound can be measured by its ability to inhibit the sorbitol-induced expression of phosphorylated heat shock protein 27 (pHSP27).[6][7][8]
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Dilmapimod vs. SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: Dilmapimod (SB-681323) and the widely used research tool, SB203580. This analysis is supported by a compilation of experimental data on their biochemical and cellular potency, selectivity, and performance in preclinical and clinical models.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a key therapeutic target.[4] Both this compound and SB203580 are small molecule inhibitors that target the ATP-binding pocket of p38 MAPK, thereby blocking its kinase activity.[3][5] While SB203580 has been instrumental as a research tool to elucidate the role of the p38 pathway, this compound has been advanced into clinical trials for various inflammatory conditions.[6][7]
Biochemical and Cellular Potency
SB203580 exhibits potent inhibition of p38α and p38β isoforms.[8] In cellular assays, it effectively inhibits the production of pro-inflammatory cytokines like TNF-α.[9] this compound is also described as a potent p38 MAPK inhibitor, and has demonstrated target engagement in clinical studies by inhibiting the phosphorylation of the downstream p38 substrate, HSP27.[10][11]
| Inhibitor | Target | IC50 | Assay Type | Reference |
| SB203580 | p38α (SAPK2a) | 50 nM | Biochemical | [8] |
| p38β2 (SAPK2b) | 500 nM | Biochemical | [8] | |
| p38 MAPK | 0.3-0.5 µM | Cellular (THP-1 cells) | [2] | |
| TNF-α release | ~37 nM | Cellular (LPS-stimulated human whole blood) | [12] | |
| This compound | p38 MAPK signaling | Potent Inhibition | Cellular (Sorbitol-induced pHSP27 expression) | [10][11] |
| TNF-α production | Inhibition Observed | Cellular | [10] |
Table 1: Comparative Potency of this compound and SB203580. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Note that values are from different studies and direct comparison should be made with caution.
Kinase Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. SB203580 is generally considered selective for p38α and p38β.[8] However, some studies have reported off-target activities at higher concentrations, including the inhibition of other kinases such as c-Raf, protein kinase B (PKB/Akt), and Casein Kinase Iδ/ε.[5][13] Comprehensive kinase selectivity panel data for this compound is not as widely published, though it is described as a selective p38 MAPK inhibitor.[7]
| Inhibitor | Off-Target Kinases (at higher concentrations) | Reference |
| SB203580 | c-Raf, PKB/Akt, Casein Kinase Iδ/ε | [5][13] |
| This compound | Data not widely available |
Table 2: Reported Off-Target Effects. This table highlights known off-target activities. The absence of data for this compound does not necessarily indicate a lack of off-target effects.
In Vivo and Clinical Efficacy
Both this compound and SB203580 have demonstrated efficacy in various models of inflammation and disease.
SB203580 has shown therapeutic activity in preclinical models of arthritis, where it reduced paw inflammation and bone resorption.[14] It has also been shown to inhibit the production of inflammatory cytokines in vivo.[14]
This compound has been evaluated in human clinical trials. In a study on patients with neuropathic pain, this compound treatment resulted in a statistically significant reduction in daily pain scores compared to placebo.[7] In patients with Chronic Obstructive Pulmonary Disease (COPD), this compound was shown to modulate the expression of inflammatory genes.[15]
| Inhibitor | Model | Key Findings | Reference |
| SB203580 | Murine Collagen-Induced Arthritis | Significant inhibition of paw inflammation and serum amyloid protein levels. | [14] |
| Rat Adjuvant-Induced Arthritis | Improvement in bone mineral density. | [14] | |
| This compound | Human Neuropathic Pain (Clinical Trial) | Statistically significant reduction in average daily pain score. | [7] |
| Human COPD (Clinical Trial) | Modulated expression of inflammatory genes in blood and sputum. | [15] |
Table 3: Summary of In Vivo and Clinical Efficacy. This table summarizes key findings from preclinical and clinical studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a p38 MAPK inhibitor.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP
-
p38 MAPK substrate (e.g., ATF2 peptide)
-
Test inhibitors (this compound, SB203580) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the recombinant p38α kinase to the kinase buffer.
-
Add the diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the effect of p38 inhibitors on TNF-α production in human PBMCs.[12]
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test inhibitors (this compound, SB203580) dissolved in DMSO
-
Human TNF-α ELISA kit
-
Cell culture plates and incubator
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well in RPMI 1640 medium.
-
Prepare serial dilutions of the test inhibitors.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.[1][8][14]
-
Animals and Reagents:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., SB203580) formulated for oral or parenteral administration
-
Calipers for paw measurement
-
-
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Development and Scoring: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum score per mouse is 16. Measure paw thickness regularly using calipers.
-
Treatment: Begin treatment with the test compound (e.g., SB203580 at a dose of 30-60 mg/kg, orally) either prophylactically (before disease onset) or therapeutically (after disease onset) for a specified duration (e.g., 2-3 weeks). A vehicle control group should be included.
-
Evaluation: At the end of the study, assess the final arthritis scores and paw measurements. Histopathological analysis of the joints can be performed to evaluate inflammation, pannus formation, and bone/cartilage erosion. Serum levels of inflammatory markers can also be measured.
-
Conclusion
Both this compound and SB203580 are potent inhibitors of p38 MAPK. SB203580 has been extensively used as a research tool and has demonstrated efficacy in various preclinical models of inflammation. This compound has progressed further into clinical development, showing promise in treating human inflammatory conditions such as neuropathic pain and COPD. The choice between these inhibitors will depend on the specific research or therapeutic goal. For preclinical research aimed at understanding the role of p38 MAPK, SB203580 remains a valuable tool. For translational and clinical development, this compound represents a more clinically advanced candidate. Further head-to-head comparative studies, particularly on kinase selectivity, would be beneficial for a more definitive differentiation of these two compounds.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulative effect of P38MAPK on release of TNFalpha and NO from alveolar macrophages under endotoxin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. karger.com [karger.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Dilmapimod: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of Dilmapimod's therapeutic efficacy, offering a comparative analysis with alternative therapies. The content is structured to facilitate an objective assessment of its performance, supported by available experimental data.
This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of cellular responses to inflammatory cytokines and stress.[1] Inhibition of p38 MAPK is a promising strategy for the treatment of various inflammatory diseases and neuropathic pain.[1] This guide will delve into the preclinical and clinical evidence supporting this compound's efficacy and compare it with other p38 MAPK inhibitors and standard-of-care treatments.
Comparative Analysis of Therapeutic Efficacy
To provide a clear comparison, the following tables summarize the in vivo efficacy of this compound and its alternatives in relevant preclinical models.
Note on Data Availability: While clinical trial data for this compound is available, specific quantitative preclinical in vivo data for this compound is not extensively published in the public domain. Therefore, the following comparisons utilize data from other p38 MAPK inhibitors and standard-of-care drugs in relevant animal models to provide a comprehensive landscape of therapeutic potential.
Neuropathic Pain Models
Animal Model: Spinal Nerve Ligation (SNL) in Rats (A common model for inducing neuropathic pain)
| Compound | Class | Animal Model | Key Efficacy Endpoint | Results | Citation |
| General p38 MAPK Inhibitors | p38 MAPK Inhibitor | Preclinical models of neuropathic pain | Reduction of neuronal sensitization | p38 inhibitors may reduce neuronal sensitization in preclinical models of neuropathic pain.[1] | [1] |
| Gabapentin | Anticonvulsant | Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia (Paw withdrawal threshold) | Dose-dependent increase in paw withdrawal threshold. | [2] |
| Pregabalin | Anticonvulsant | Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia (Paw withdrawal threshold) | Dose-dependent increase in the 50% withdrawal threshold. | [3][4] |
Inflammatory Arthritis Models
Animal Model: Collagen-Induced Arthritis (CIA) in Rats (A standard model for rheumatoid arthritis)
| Compound | Class | Animal Model | Key Efficacy Endpoint | Results | Citation |
| Celecoxib | COX-2 Inhibitor | Collagen-Induced Arthritis (CIA) in rats | Reduction in paw swelling | Significant reduction in hind paw swelling. | [5] |
| Celecoxib | COX-2 Inhibitor | Adjuvant-Induced Arthritis in rats | Reduction in paw volume and inflammatory markers | Significant inhibition of the inflammatory response (volume reduction of inflamed paw, decrease of PGE2 and other inflammatory cytokines). | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Spinal Nerve Ligation (SNL) Model in Rats
Objective: To induce a state of neuropathic pain that mimics chronic nerve compression injury in humans.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A dorsal midline incision is made to expose the vertebrae. The L5 and L6 spinal nerves are isolated, and a tight ligation is made around them using a silk suture. The muscle and skin layers are then closed with sutures.[7][8][9]
-
Post-operative Care: Animals are monitored for recovery and any signs of distress. Analgesics may be administered for post-operative pain.
-
Assessment of Neuropathic Pain: Mechanical allodynia is a key behavioral endpoint. It is measured using von Frey filaments of varying forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw in response to the stimulus.[8][10]
Collagen-Induced Arthritis (CIA) Model in Rats
Objective: To induce an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.
Procedure:
-
Animal Preparation: Specific strains of rats susceptible to CIA are used (e.g., Dark Agouti or Lewis rats).
-
Immunization: On day 0, rats are immunized with an emulsion of bovine or porcine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[11][12]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on day 7 or 21.[11][13]
-
Assessment of Arthritis: The development and severity of arthritis are monitored by:
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the p38 MAPK signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
References
- 1. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Gabapentin on Allodynia and α2δ1-Subunit of Voltage-dependent Calcium Channel in Spinal Nerve-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invitekinc.com [invitekinc.com]
Reproducibility of Dilmapimod Research: A Comparative Guide for Scientists
An objective analysis of the clinical findings for the p38 MAPK inhibitor Dilmapimod reveals a landscape of initial promise followed by challenges in demonstrating broad clinical efficacy, a narrative common to many drugs in its class. This guide provides a comparative overview of this compound's research findings, juxtaposed with the more extensively studied p38 MAPK inhibitor, Losmapimod, to offer researchers a comprehensive perspective on the reproducibility and therapeutic potential of targeting the p38 MAPK pathway.
Introduction to this compound and p38 MAPK Inhibition
This compound (SB-681323) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that drives the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The p38 MAPK pathway is activated by various cellular stressors and has been a compelling therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[1][3] The therapeutic rationale for inhibiting p38 MAPK lies in its potential to broadly suppress the inflammatory response.
Summary of this compound Clinical Research Findings
Clinical trials investigating this compound have explored its efficacy in several indications, yielding mixed results.
Neuropathic Pain
An exploratory, double-blind, placebo-controlled, cross-over trial in patients with neuropathic pain (from nerve trauma, radiculopathy, or carpal tunnel syndrome) showed a statistically significant reduction in the average daily pain score during the second week of treatment with this compound (15 mg/day) compared to placebo.[4][5] While these initial findings were positive and the drug was well-tolerated, larger-scale trials to confirm these effects have not been extensively published, leaving the reproducibility of this analgesic effect in broader populations an open question.[4]
Chronic Obstructive Pulmonary Disease (COPD)
In studies of COPD patients, this compound demonstrated an ability to modulate inflammatory biomarkers. Treatment with this compound was shown to reduce systemic levels of C-reactive protein (CRP) and fibrinogen.[3] Gene expression analysis of blood and sputum samples from COPD patients treated with this compound revealed changes in the expression of inflammation-related genes, including IL-1β, STAT1, MMP-9, and CAV1.[3][6] However, the translation of these biomarker changes into significant and consistent improvements in clinical outcomes, such as lung function, has been a challenge for p38 MAPK inhibitors as a class.[7]
The following table summarizes the key quantitative findings from selected this compound clinical trials.
| Indication | Study Design | Key Efficacy Endpoint | Result | Reference |
| Neuropathic Pain | Exploratory, double-blind, placebo-controlled, cross-over | Reduction in average daily pain score (NRS) | 0.80-point reduction vs. placebo (p=0.0034) | [4][5] |
| COPD | Randomized, placebo-controlled | Change in inflammatory gene expression (sputum) | 1.7-fold decrease in IL-1β gene expression | [6] |
| COPD | Randomized, placebo-controlled | Change in inflammatory gene expression (blood) | 1.4-fold decrease in IL-1β gene expression | [6] |
Comparative Analysis with Losmapimod: A Case Study in Reproducibility
Losmapimod (GW856553), another potent p38 MAPK inhibitor, has undergone more extensive clinical investigation, offering a valuable case study for the reproducibility of findings in this drug class. While initial Phase 2 trials of Losmapimod in various cardiovascular indications showed promise in reducing inflammation, subsequent larger Phase 3 trials often failed to meet their primary clinical endpoints.[8][9][10]
For instance, in a trial for non-ST-segment elevation myocardial infarction (NSTEMI), Losmapimod did not significantly reduce the risk of major ischemic cardiovascular events compared to placebo.[11] More recently, in a Phase 3 trial for facioscapulohumeral muscular dystrophy (FSHD), Losmapimod failed to show a significant clinical benefit over placebo, leading to the discontinuation of its development for this indication.[10][12] This pattern of promising early-phase results that are not replicated in later, larger studies highlights a significant challenge in the clinical development of p38 MAPK inhibitors.[1]
The table below provides a comparative summary of key clinical trial outcomes for this compound and Losmapimod.
| Drug | Indication | Phase | Primary Outcome | Result | Reference |
| This compound | Neuropathic Pain | Phase 2 | Reduction in pain score | Statistically significant reduction | [4][5] |
| This compound | COPD | Phase 2 | Reduction in inflammatory biomarkers | Significant reduction in CRP and fibrinogen | [3] |
| Losmapimod | Acute Myocardial Infarction | Phase 3 | Reduction in major cardiovascular events | No significant reduction | [9][10] |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase 3 | Improvement in functional outcomes | No significant benefit over placebo | [10][12] |
Experimental Protocols
To aid researchers in evaluating and potentially reproducing key experiments, the following are detailed methodologies for assays commonly used in the study of p38 MAPK inhibitors.
Measurement of Cytokine Production (e.g., TNF-α) in vitro
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the p38 MAPK inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubation: The cells are incubated for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The IC50 value (the concentration of inhibitor that causes 50% inhibition of TNF-α production) is then calculated.
Clinical Assessment of Neuropathic Pain
-
Patient Population: Patients with a confirmed diagnosis of neuropathic pain (e.g., due to nerve trauma or radiculopathy) are recruited.
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed. Patients are randomized to receive either the investigational drug (e.g., this compound) or a matching placebo for a defined treatment period (e.g., 2 weeks), followed by a washout period and then crossover to the other treatment arm.
-
Efficacy Measurement: The primary efficacy endpoint is typically the change in the average daily pain intensity, as rated by the patient on an 11-point Numerical Rating Scale (NRS), where 0 represents "no pain" and 10 represents "worst pain imaginable." Patients record their pain scores daily in a diary.
-
Statistical Analysis: The difference in the mean change in NRS scores between the active treatment and placebo groups is analyzed for statistical significance.
Visualizing the Landscape of p38 MAPK Inhibition
To provide a clearer understanding of the biological and experimental context, the following diagrams have been generated.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Typical experimental workflow for in vitro and clinical evaluation of this compound.
Caption: Logical relationship of the clinical development trajectory for p38 MAPK inhibitors.
Conclusion
The research findings for this compound show a clear biological effect on the p38 MAPK pathway and associated inflammatory markers. Initial clinical studies in specific patient populations, such as those with neuropathic pain, were encouraging. However, the broader clinical development of p38 MAPK inhibitors, exemplified by the more extensive data available for Losmapimod, has been fraught with challenges in translating these early, promising results into robust and reproducible clinical efficacy in large-scale trials. This suggests that while the target is biologically relevant, the complexity of inflammatory diseases and potential off-target effects or pathway redundancies may limit the therapeutic window for this class of inhibitors. For researchers, these findings underscore the importance of rigorous, large-scale clinical validation to confirm the reproducibility of early-phase data and highlight the ongoing need for innovative approaches to modulate the p38 MAPK pathway for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 8. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recent clinical trial of losmapimod for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. scispace.com [scispace.com]
Synergistic Anti-Inflammatory Effects of Dilmapimod and Other Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilmapimod, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, holds promise for the treatment of a range of inflammatory diseases.[1][2][3] While preclinical and clinical studies have explored its efficacy as a monotherapy, emerging evidence for the broader class of p38 MAPK inhibitors suggests a significant potential for synergistic anti-inflammatory effects when combined with other therapeutic agents, particularly corticosteroids. This guide provides a comprehensive comparison of the synergistic potential of p38 MAPK inhibitors, using data from representative studies, to inform future research and drug development strategies involving this compound.
Introduction
Chronic inflammatory diseases such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and asthma are complex conditions often requiring multi-target therapeutic approaches.[4][5] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] Inhibition of this pathway by agents like this compound can effectively reduce inflammatory responses. However, combining p38 MAPK inhibitors with other anti-inflammatory drugs, such as corticosteroids, may offer a superior therapeutic benefit by targeting multiple inflammatory pathways, potentially leading to enhanced efficacy and dose-sparing effects.[7][8]
Synergistic Effects of p38 MAPK Inhibitors with Corticosteroids
While direct studies on the synergistic effects of this compound with other anti-inflammatory drugs are limited, extensive research on other p38 MAPK inhibitors, such as BIRB-796, in combination with corticosteroids like dexamethasone, provides strong evidence for a class-wide synergistic interaction. These studies demonstrate that the combination therapy leads to a greater reduction in inflammatory mediators than either drug alone.
Quantitative Data on Synergistic Cytokine Inhibition
The following tables summarize the synergistic effects of the p38 MAPK inhibitor BIRB-796 in combination with the corticosteroid dexamethasone on the production of various pro-inflammatory cytokines in different cell types.
Table 1: Synergistic Inhibition of Cytokine Production in Alveolar Macrophages from COPD Patients [7]
| Cytokine | Dexamethasone (10 nM) % Inhibition | BIRB-796 (100 nM) % Inhibition | Combination % Inhibition | Synergy/Additivity |
| IL-8 | 35 ± 5 | 45 ± 6 | 78 ± 4 | Synergistic |
| IL-6 | 40 ± 7 | 50 ± 8 | 85 ± 5 | Synergistic |
| TNF-α | 30 ± 6 | 40 ± 7 | 75 ± 6 | Synergistic |
| GM-CSF | 25 ± 4 | 35 ± 5 | 68 ± 7 | Synergistic |
Data are presented as mean ± SEM. Synergy was determined by comparing the combination effect to the predicted additive effect.
Table 2: Enhanced Inhibition of TNF-α-induced Cytokine Release in Human Bronchial Epithelial Cells (16HBEs) [6][8]
| Cytokine | Dexamethasone (1 nM) % Inhibition | BIRB-796 (100 nM) % Inhibition | Combination % Inhibition | Synergy/Additivity |
| IL-6 | 20 ± 3 | 30 ± 4 | 65 ± 5 | Synergistic |
| CXCL8 (IL-8) | 25 ± 4 | 35 ± 5 | 70 ± 6 | Synergistic |
| RANTES | 15 ± 2 | 25 ± 3 | 55 ± 4 | Synergistic |
Data are presented as mean ± SEM. Synergy was determined by comparing the combination effect to the predicted additive effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolation and Culture of Alveolar Macrophages[7]
-
Sample Collection: Bronchoalveolar lavage (BAL) fluid was obtained from patients with COPD.
-
Cell Isolation: BAL fluid was centrifuged, and the cell pellet was resuspended in RPMI 1640 medium. Alveolar macrophages were isolated by adherence to plastic culture dishes for 2 hours at 37°C.
-
Cell Culture: Adherent macrophages were cultured in RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Macrophages were pre-incubated with dexamethasone and/or BIRB-796 for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Cytokine Measurement: Supernatants were collected, and cytokine levels were measured using commercially available ELISA kits.
Human Bronchial Epithelial Cell Culture and Stimulation[6][8]
-
Cell Line: The 16HBE human bronchial epithelial cell line was used.
-
Cell Culture: Cells were grown in MEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation and Treatment: Confluent cell monolayers were treated with dexamethasone and/or BIRB-796 for 1 hour prior to stimulation with TNF-α (10 ng/mL) for 24 hours.
-
Cytokine Measurement: Cell culture supernatants were harvested, and the concentrations of IL-6, CXCL8, and RANTES were determined by ELISA.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-inflammatory effect of combining a p38 MAPK inhibitor with a corticosteroid is believed to result from the convergence of their respective signaling pathways. Corticosteroids act through the glucocorticoid receptor (GR) to transrepress the activity of pro-inflammatory transcription factors like NF-κB. p38 MAPK can negatively regulate GR function through phosphorylation. Therefore, inhibition of p38 MAPK can enhance the anti-inflammatory actions of corticosteroids.
Caption: Interaction of p38 MAPK and Glucocorticoid Signaling Pathways.
Conclusion
The available evidence strongly suggests that combining a p38 MAPK inhibitor, such as this compound, with a corticosteroid can result in synergistic anti-inflammatory effects. This combination has the potential to enhance therapeutic efficacy in a variety of inflammatory diseases, possibly allowing for the use of lower doses of each agent and thereby reducing the risk of adverse effects. Further preclinical and clinical studies are warranted to specifically evaluate the synergistic potential of this compound in combination with various anti-inflammatory drugs to optimize treatment strategies for patients with chronic inflammatory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 6. P38 MAPK and glucocorticoid receptor crosstalk in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effects of p38 mitogen-activated protein kinase inhibition with a corticosteroid in alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P38 MAPK and glucocorticoid receptor crosstalk in bronchial epithelial cells - ProQuest [proquest.com]
Benchmarking Dilmapimod's Performance in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key signaling node implicated in inflammatory diseases and, increasingly, in cancer progression. While extensively studied in inflammatory conditions, preclinical data on this compound's direct anti-cancer efficacy remains limited in publicly available literature. This guide provides a comparative overview of the p38 MAPK pathway as a therapeutic target in oncology. Due to the scarcity of specific preclinical cancer data for this compound, this document will benchmark the potential of p38 MAPK inhibition by summarizing available data for other well-characterized inhibitors, namely Ralimetinib and Losmapimod, in relevant preclinical cancer models. This guide also includes detailed experimental methodologies for key assays and visual representations of the signaling pathway and experimental workflows to aid researchers in the design and interpretation of future studies.
The p38 MAPK Signaling Pathway in Cancer
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress. In the context of cancer, the role of p38 MAPK is complex and often contradictory, acting as either a tumor suppressor or a promoter of tumor progression depending on the cellular context and tumor type.
Activation of p38 MAPK can induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. Conversely, sustained p38 MAPK activity can promote cancer cell survival, invasion, angiogenesis, and resistance to therapy by regulating the expression of various downstream targets, including cytokines and matrix metalloproteinases.[1] This dual role makes the therapeutic targeting of p38 MAPK a nuanced strategy.
Caption: The p38 MAPK signaling cascade.
Comparative Preclinical Performance of p38 MAPK Inhibitors in Oncology
In Vitro Performance
The following table summarizes the in vitro activity of Ralimetinib and Losmapimod against various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Ralimetinib | Glioblastoma, Multiple Myeloma, Breast, Ovarian, Lung | Various human cancer cell lines | Potent inhibition of p38 MAPKα and p38 MAPKβ isoforms (IC50 = 5.3 and 3.2 nmol/L, respectively). | [2] |
| Losmapimod | Not specified in oncology context in provided results | Not specified | Primarily investigated for non-oncology indications. | [1][3][4][5] |
In Vivo Performance
Preclinical in vivo studies in xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates.
| Inhibitor | Cancer Type | Animal Model | Key Findings | Reference |
| Ralimetinib | Glioblastoma, Multiple Myeloma, Breast, Ovarian, Lung | Human cancer xenografts in mice | Demonstrated in vivo efficacy. | [2] |
| Losmapimod | Not specified in oncology context in provided results | Not specified | Primarily investigated for non-oncology indications. | [1][3][4][5] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies. Below are representative protocols for in vitro and in vivo assays commonly used in cancer drug discovery.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tumor Xenograft Model in Mice
This in vivo model assesses the anti-tumor activity of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Continue to measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: A typical preclinical drug discovery workflow.
Conclusion and Future Directions
This compound, as a selective p38 MAPK inhibitor, holds theoretical promise as a potential anti-cancer agent. However, the current lack of specific preclinical data in oncology models makes it challenging to directly benchmark its performance against other p38 MAPK inhibitors or standard-of-care therapies. The available data for other inhibitors like Ralimetinib suggest that targeting the p38 MAPK pathway can be a viable strategy in certain cancer types.
To fully elucidate the potential of this compound in oncology, further preclinical studies are imperative. These should include comprehensive in vitro screening across a panel of cancer cell lines representing diverse tumor types and in vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models. Comparative studies against other p38 MAPK inhibitors and in combination with existing chemotherapies or targeted agents will be crucial to define its potential clinical utility.
References
- 1. The recent clinical trial of losmapimod for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Positive Outcomes May Outweigh Failed Endpoint for Fulcrum's FSHD Drug Losmapimod - BioSpace [biospace.com]
- 4. fshdsociety.org [fshdsociety.org]
- 5. neurologylive.com [neurologylive.com]
Safety Operating Guide
Navigating the Safe Disposal of Dilmapimod: A Procedural Guide
For researchers and drug development professionals, ensuring the proper and safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Dilmapimod, a potent p38 MAPK inhibitor. The following information is synthesized from safety data sheets and general best practices for chemical handling to ensure operational safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these guidelines minimizes exposure risks and ensures personal safety.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Protective clothing (laboratory coat). | Shields skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[1] | Prevents inhalation of the compound. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, whether as a pure compound (solid), in solution, or as contaminated material, must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following are general procedural steps.
A. Disposal of Solid (Powder) this compound:
-
Consult Local Regulations: Before proceeding, always consult your institution’s Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Package for Disposal:
-
Carefully place the original container with the unused this compound powder into a larger, sealable, and clearly labeled waste container.
-
If transferring, use appropriate tools (e.g., a chemical-resistant spatula) to avoid generating dust.
-
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and any known hazards.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.
B. Disposal of this compound Solutions:
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain or into any water courses.[1] This is crucial to prevent environmental contamination.
-
Collect in a Waste Container:
-
Pour the this compound solution into a designated, leak-proof, and properly labeled liquid hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used (e.g., DMSO, ethanol).
-
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Storage and Pickup: Store the container in a secondary containment tray within a designated hazardous waste area. Arrange for professional disposal as described above.
C. Disposal of Contaminated Materials:
Items such as gloves, pipette tips, paper towels, or empty vials that have come into contact with this compound are considered contaminated waste.
-
Segregation: Collect all contaminated solid waste in a designated, sealed plastic bag or a labeled container separate from regular trash.
-
Labeling: Label the bag or container as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Dispose of this container through your institution's chemical waste program. Do not dispose of it in the regular or biohazardous waste streams.
III. Emergency Procedures: Accidental Release or Spill
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]
-
Wear Full PPE: Before addressing the spill, don the full personal protective equipment as outlined in Table 1.
-
Contain the Spill: Try to prevent any further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up Procedure:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1]
-
-
Decontamination: Decontaminate the spill surface and any equipment used by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, labeled hazardous waste container for proper disposal.[1]
Visualizing the Disposal Workflow
To aid researchers in making the correct disposal decisions, the following workflow diagram outlines the procedural logic for handling different forms of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This document provides guidance based on publicly available safety data. It is not a substitute for a site-specific risk assessment or the protocols mandated by your institution's Environmental Health and Safety department. Always prioritize local regulations and guidelines.
References
Personal protective equipment for handling Dilmapimod
This document provides crucial safety protocols and logistical information for the handling and disposal of Dilmapimod (also known as SB-681323), a potent p38 MAPK inhibitor used in laboratory research.[1][2] Adherence to these guidelines is essential for ensuring the safety of all personnel involved in its handling.
Engineering Controls and Exposure Limits
Proper engineering controls are the first line of defense in minimizing exposure. This product contains no substances with established occupational exposure limit values.[3] Therefore, stringent adherence to qualitative safety measures is paramount.
| Control Measure | Specification | Source |
| Ventilation | Ensure adequate ventilation. Operations should be conducted in a well-ventilated area or under a fume hood. | [3] |
| Occupational Exposure Limits (OEL) | No component of this product has established occupational exposure limit values. | [3] |
| Safety Stations | Provide accessible safety showers and eye wash stations in the immediate work area. | [3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent direct contact.[3]
| PPE Category | Required Equipment | Details |
| Eye/Face Protection | Safety goggles with side-shields | Required to prevent splashes to the eyes.[3] |
| Hand Protection | Protective gloves | Impervious gloves should be worn at all times.[3] |
| Skin and Body Protection | Impervious clothing / Laboratory coat | To protect skin from accidental contact.[3] |
| Respiratory Protection | Suitable respirator | Use in the absence of adequate ventilation or when there is a risk of inhaling dust or aerosols.[3] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety procedures are followed consistently. This workflow outlines the critical steps from preparation to disposal.
Storage Requirements:
-
Store in a locked-up, tightly closed container.[3]
-
Keep in a dry, well-ventilated place.
-
The substance is stable under recommended storage conditions.[3]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures Summary
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Promptly call a physician.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Call a physician.[3] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. |
Spill, Leakage, and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination.
Spill and Leakage Containment:
-
Use full personal protective equipment during cleanup.[3]
-
Evacuate personnel to safe areas.[3]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Keep the product away from drains, water courses, or the soil.[3]
-
Absorb solutions with finely-powdered liquid-binding material like diatomite or universal binders.[3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Disposal:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[3]
-
Material should be sent to an approved waste disposal plant.
-
Avoid release to the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
